1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE
説明
The exact mass of the compound 1-(m-Tolyl)piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150848. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(3-methylphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNWTYUDISMTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156736 | |
| Record name | 1-(m-Tolyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-13-2 | |
| Record name | 1-(m-Tolyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(m-Tolyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(m-tolyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-methylphenyl)piperazine Dihydrochloride Hydrate (CAS: 13078-13-2)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The piperazine moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents. Its unique physicochemical properties and synthetic tractability have led to its incorporation into drugs targeting a wide spectrum of diseases. Within this broad class of compounds, the arylpiperazines, and specifically 1-(3-methylphenyl)piperazine, represent a critical subclass with significant implications for neuroscience and drug discovery. This technical guide is intended to be a comprehensive resource on 1-(3-methylphenyl)piperazine dihydrochloride hydrate, providing not just a compilation of data, but a deeper understanding of its synthesis, analysis, and pharmacological context. Our goal is to empower researchers and developers with the knowledge necessary to effectively utilize this compound in their scientific endeavors, from fundamental research to the development of novel therapeutics.
Introduction and Chemical Identity
1-(3-methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine, is a synthetic organic compound featuring a piperazine ring substituted with a 3-methylphenyl (m-tolyl) group. The dihydrochloride hydrate form (CAS Number: 13078-13-2) is a salt that enhances the compound's stability and aqueous solubility, making it particularly suitable for research and pharmaceutical development.
The core structure of arylpiperazines is a key pharmacophore that imparts significant activity at various neurotransmitter receptors, particularly those of the serotonin (5-HT) and dopamine (D) systems.[1] This activity has positioned these compounds as valuable tools in the study of neurological disorders and as building blocks for the design of novel psychoactive drugs.
Table 1: Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 13078-13-2 |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O (as hydrate) |
| Molecular Weight | 265.18 g/mol (as hydrate) |
| Synonyms | 1-(m-Tolyl)piperazine dihydrochloride hydrate, N-(3-Methylphenyl)piperazine dihydrochloride hydrate |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 195-202 °C | [2] |
| Solubility | Soluble in water | General knowledge of hydrochloride salts |
| pKa | ~8-9 (for the piperazine nitrogens) | [3] |
The presence of the two hydrochloride moieties significantly increases the polarity and aqueous solubility of the compound compared to its free base form. The pKa values of the piperazine nitrogens are critical for understanding its ionization state at physiological pH, which in turn influences its receptor binding and pharmacokinetic properties.
Synthesis and Purification
The synthesis of 1-(3-methylphenyl)piperazine and its subsequent conversion to the dihydrochloride hydrate can be achieved through several established synthetic routes for arylpiperazines. A common and effective method is the nucleophilic aromatic substitution or Buchwald-Hartwig amination.
Synthetic Pathway Overview
A general and reliable method for the synthesis of 1-arylpiperazines involves the reaction of an appropriate aryl halide with piperazine. In the case of 1-(3-methylphenyl)piperazine, this would typically involve the reaction of 3-bromotoluene or 3-chlorotoluene with an excess of piperazine.
Caption: General synthetic scheme for this compound.
Detailed Synthetic Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of 1-(3-methylphenyl)piperazine (Free Base)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromotoluene (1 equivalent), piperazine (2-3 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 2-3 equivalents) in an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford pure 1-(3-methylphenyl)piperazine as an oil or low-melting solid.
Step 2: Preparation of this compound
-
Salt Formation: Dissolve the purified 1-(3-methylphenyl)piperazine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) in a slight excess (at least 2 equivalents). A white precipitate of the dihydrochloride salt will form.
-
Isolation and Hydration: Collect the precipitate by filtration and wash with the anhydrous solvent. To form the hydrate, the dihydrochloride salt can be recrystallized from an aqueous ethanol solution. The presence of water during crystallization will lead to the formation of the stable hydrate.
-
Drying: Dry the resulting crystalline solid under vacuum at a moderate temperature (e.g., 40-50 °C) to remove excess solvent and water, yielding this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of 1-(3-methylphenyl)piperazine will show characteristic signals for the aromatic protons of the m-tolyl group, the methyl protons, and the protons of the piperazine ring. In the dihydrochloride salt, the signals for the piperazine protons will be shifted downfield due to the protonation of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the piperazine carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Methyl (CH₃) | ~2.3 | ~21 |
| Piperazine (CH₂) | ~3.2 - 3.5 | ~45, ~50 |
| Aromatic (CH) | ~6.8 - 7.2 | ~115, ~120, ~125, ~129, ~138, ~150 |
Note: Actual chemical shifts may vary depending on the solvent and concentration. A complete assignment can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): Under EI conditions, 1-(3-methylphenyl)piperazine is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation pathways for arylpiperazines typically involve cleavage of the piperazine ring.[7] Common fragments would include ions corresponding to the loss of ethyleneimine and fragments of the piperazine ring.
-
Electrospray Ionization (ESI-MS): In the positive ion mode, ESI-MS will show a prominent protonated molecular ion [M+H]⁺ at m/z 177.
Caption: Plausible EI-MS fragmentation pathways for 1-(3-methylphenyl)piperazine.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of the compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is typically employed for the analysis of arylpiperazines.
-
Protocol: HPLC Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often optimal.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent like methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A temperature gradient is used to elute the compound, for example, starting at 100 °C and ramping up to 280 °C.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
Pharmacological Profile
The pharmacological activity of 1-(3-methylphenyl)piperazine is primarily attributed to its interaction with monoamine neurotransmitter systems. Based on the extensive literature on arylpiperazines, it is expected to exhibit significant affinity for serotonin and dopamine receptors.
Mechanism of Action
Arylpiperazines are known to act as ligands at various G-protein coupled receptors (GPCRs). The specific functional activity (agonist, antagonist, or partial agonist) can vary depending on the receptor subtype and the specific chemical structure. The primary targets are expected to be:
-
Serotonin (5-HT) Receptors: Phenylpiperazines often show high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[8]
-
Dopamine (D) Receptors: Affinity for D₂, D₃, and D₄ receptors is also common among this class of compounds.
Caption: Postulated mechanism of action via neurotransmitter receptor binding.
Receptor Binding Profile
While specific binding affinity data (Ki values) for 1-(3-methylphenyl)piperazine are not extensively published, data from closely related analogs such as 1-(3-chlorophenyl)piperazine (mCPP) can provide valuable insights. mCPP exhibits moderate to high affinity for several serotonin and dopamine receptor subtypes.[9] It is reasonable to hypothesize that 1-(3-methylphenyl)piperazine possesses a similar multi-target receptor binding profile.
Table 4: Expected Receptor Binding Affinities (Hypothetical)
| Receptor | Expected Affinity (Ki) | Functional Activity |
| 5-HT₁A | 10 - 100 nM | Partial Agonist/Antagonist |
| 5-HT₂A | 50 - 500 nM | Antagonist/Partial Agonist |
| 5-HT₂C | 20 - 200 nM | Agonist/Partial Agonist |
| D₂ | 100 - 1000 nM | Antagonist/Partial Agonist |
This table is illustrative and based on data from structurally related compounds. Experimental determination is required for precise values.
In Vitro and In Vivo Studies
Functional assays are necessary to determine the efficacy of the compound at its target receptors.
-
In Vitro Functional Assays:
-
Calcium Flux Assays: To measure agonism or antagonism at Gq-coupled receptors (e.g., 5-HT₂A, 5-HT₂C).
-
cAMP Assays: To determine activity at Gi/o-coupled receptors (e.g., 5-HT₁A, D₂).
-
Radioligand Binding Displacement Assays: To experimentally determine the binding affinities (Ki values) at a panel of receptors.
-
-
In Vivo Pharmacological Models:
-
Rodent Behavioral Models: Studies in rats and mice can be used to assess the psychoactive and therapeutic potential of the compound. For example, the forced swim test or tail suspension test can evaluate antidepressant-like effects, while the elevated plus maze can assess anxiolytic or anxiogenic properties.[10] Studies with related compounds have shown effects on locomotor activity and social interaction.[11]
-
Applications in Research and Drug Discovery
This compound serves as a valuable tool in several areas of scientific research.
-
Pharmacological Probe: Due to its expected multi-target profile, it can be used to investigate the roles of serotonin and dopamine receptors in various physiological and pathological processes.
-
Scaffold for Drug Design: The 1-(3-methylphenyl)piperazine moiety can be incorporated into more complex molecules to design novel ligands with improved potency, selectivity, and pharmacokinetic properties for the treatment of CNS disorders such as depression, anxiety, and psychosis.
-
Intermediate in Chemical Synthesis: It is a known intermediate in the synthesis of some pharmaceutical compounds.
Safety, Handling, and Stability
Proper handling and storage are crucial to ensure the safety of the user and the integrity of the compound.
Safety and Handling
Based on the safety data for related piperazine compounds, the following precautions should be observed:[12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Stability and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.
-
Stability: Phenylpiperazines are generally less stable than benzylpiperazines. Degradation can occur over time, especially when exposed to light, air, and elevated temperatures. It is recommended to store the compound under inert gas if long-term storage is required.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural relationship to a wide range of psychoactive substances and its potential to modulate key neurotransmitter systems make it a valuable tool for research and a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and pharmacological properties, with the aim of facilitating its effective and safe use in the laboratory. Further experimental investigation is encouraged to fully elucidate its pharmacological profile and unlock its full potential in drug discovery.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. Retrieved from [Link]
- Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971–981.
- Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (WO2015063709A1). Google Patents.
-
Haleem, D. J., & Batool, F. (1995). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
Dal Cason, T. A., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC. Retrieved from [Link]
-
Cazzolla, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. PubMed. Retrieved from [Link]
-
C, S. M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Retrieved from [Link]
-
Kamal, A., et al. (2015). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]
-
Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. PubMed. Retrieved from [Link]
-
Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Retrieved from [Link]
-
Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Mass Spectrometry Letters. Retrieved from [Link]
-
Caporuscio, F., et al. (2021). pK a values of common substituted piperazines. ResearchGate. Retrieved from [Link]
-
Buxton, P. C., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. PubMed. Retrieved from [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]
- Reddy, K. S., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. (WO2004106309A1). Google Patents.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Retrieved from [Link]
-
Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Dimov, N., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
-
Neugebauer, J. C., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Retrieved from [Link]
-
Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. PubMed. Retrieved from [Link]
-
Chen, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Preprint]. Retrieved from [Link]
-
El-Gendy, M. A., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]
-
Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed. Retrieved from [Link]
-
Yılmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. This compound | 13078-13-2 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Comprehensive Pharmacological Profile of 1-(3-methylphenyl)piperazine (3-MePP)
Executive Summary
1-(3-methylphenyl)piperazine, also known as 3-MePP, is a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazines are known for their interactions with various neurotransmitter systems, particularly the serotonergic, dopaminergic, and adrenergic systems.[1] This class of compounds includes therapeutic agents as well as research chemicals. 3-MePP itself is primarily recognized as a metabolite of certain antidepressant medications, but its intrinsic pharmacological properties warrant a detailed investigation for a comprehensive understanding of its effects. This guide provides a technical overview of the pharmacological profile of 3-MePP, synthesizing available data on its receptor interactions, mechanism of action, and the experimental methodologies required for its characterization.
Introduction to 1-(3-methylphenyl)piperazine
The piperazine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized.[2] Phenylpiperazine derivatives, in particular, have been extensively studied for their effects on the central nervous system (CNS), primarily acting as stimulants by modulating dopamine, serotonin, and norepinephrine neurotransmission.[1]
While structurally similar to more well-known phenylpiperazines like m-CPP (1-(3-chlorophenyl)piperazine), a metabolite of trazodone with known hallucinogenic and stimulant properties, the specific pharmacological profile of 3-MePP is less characterized.[3][4] Understanding the detailed pharmacology of such metabolites is crucial, as they can contribute to the overall therapeutic effect or side-effect profile of the parent drug.[5] This guide aims to consolidate the current understanding of 3-MePP and provide a framework for its further scientific investigation.
Chemical and Physical Properties
A foundational understanding of a compound's physical characteristics is essential for its experimental handling and analysis.
| Property | Value | Reference |
| Chemical Name | 1-(3-methylphenyl)piperazine | [6] |
| Molecular Formula | C11H16N2 | [6] |
| Molecular Weight | 176.26 g/mol | [6] |
| CAS Number | 41186-03-2 | [6] |
| Appearance | Clear colorless to yellow viscous liquid | [6] |
| Boiling Point | 112 °C | [6] |
| pKa | 9.05 ± 0.10 (Predicted) | [6] |
Pharmacodynamics: Receptor Interactions and Mechanism of Action
The primary pharmacological activity of phenylpiperazines is mediated through their interaction with G-protein coupled receptors (GPCRs), which are major targets for drug development.[7] The specific affinity and functional activity of 3-MePP at various neurotransmitter receptors determine its overall effect on the CNS.
Receptor Binding Affinity
The affinity of a ligand for a receptor is a critical determinant of its potency. While specific binding data for 3-MePP is not extensively published, we can infer its likely targets based on the profiles of structurally similar compounds like m-CPP. These compounds typically exhibit broad affinity across serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptor subtypes.[8]
Inferred Receptor Binding Profile for 3-MePP:
| Receptor Family | Subtype | Expected Affinity Range (Ki, nM) | Rationale/Supporting Evidence |
| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C | Moderate to High | Phenylpiperazines are well-known serotonergic agents.[9][10] m-CPP is equipotent at various 5-HT subtypes.[8] |
| Dopamine | D2, D3 | Low to Moderate | Dopamine receptors, particularly the D3 subtype, have a high affinity for dopamine and related compounds.[11][12] Antipsychotics often show similar affinities for D2 and D3 receptors.[13] |
| Adrenergic | α1, α2, β | Low to Moderate | m-CPP displays affinity for α2-adrenergic receptors.[8] The affinity of norepinephrine and epinephrine varies across adrenergic receptor subtypes.[14] |
This table is predictive and requires experimental validation for 3-MePP.
Signaling Pathways
The interaction of 3-MePP with its target GPCRs initiates intracellular signaling cascades. The nature of this signaling (stimulatory or inhibitory) depends on the G-protein subtype coupled to the receptor.
-
Serotonin Receptors : Most 5-HT receptors are GPCRs.[15]
-
5-HT1 and 5-HT5 families are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15]
-
5-HT2, 5-HT4, 5-HT6, and 5-HT7 families are generally coupled to Gs or Gq proteins. Gs coupling activates adenylyl cyclase, increasing cAMP levels, while Gq coupling activates phospholipase C, leading to an increase in intracellular calcium.[15]
-
-
Dopamine Receptors :
-
D2-like receptors (D2, D3, D4) are coupled to Gi/o, inhibiting adenylyl cyclase.[16]
-
-
Adrenergic Receptors :
Below is a diagram illustrating the general signaling pathway for a Gs-coupled receptor, a likely target for 3-MePP.
Caption: Generalized Gs-coupled GPCR signaling cascade.
Methodologies for Pharmacological Characterization
To rigorously define the pharmacological profile of 3-MePP, a series of established in vitro assays are necessary.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. The ability of the unlabeled test compound (3-MePP) to displace the radioligand is measured.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge to pellet the membranes and resuspend.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of 3-MePP.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of 3-MePP. Use non-linear regression to calculate the IC50 (concentration of 3-MePP that displaces 50% of the radioligand), from which the Ki (inhibition constant) can be derived using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.[18] Measuring changes in second messenger levels, such as cAMP, is a common method.[19]
Principle: The GloSensor™ cAMP Assay, for example, utilizes a genetically engineered luciferase that emits light upon binding to cAMP.[7][20] This allows for real-time measurement of cAMP levels in living cells.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest and the GloSensor™ cAMP biosensor.
-
Cell Plating: Seed the cells into a 384-well plate and allow them to adhere.
-
Equilibration: Incubate the cells with the GloSensor™ cAMP Reagent to load the substrate.
-
Compound Addition: Add varying concentrations of 3-MePP to the wells. To test for antagonism, pre-incubate with 3-MePP before adding a known agonist.
-
Signal Detection: Measure luminescence at regular intervals using a plate reader. An increase in luminescence indicates Gs activation (agonist activity), while a decrease suggests Gi activation.
-
Data Analysis: Plot the change in luminescence against the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).
Below is a diagram illustrating a typical workflow for characterizing a novel compound like 3-MePP.
Caption: Experimental workflow for pharmacological profiling.
In Vivo and Behavioral Effects
While in vitro data provides mechanistic insights, in vivo studies are essential to understand the physiological and behavioral consequences of 3-MePP administration. Based on its presumed receptor profile, 3-MePP could elicit a range of effects, including alterations in locomotor activity, body temperature, and performance in models of anxiety and depression.[21] For instance, the related compound TFMPP has been shown to produce distinct stimulus properties in animal models, mediated by various serotonin receptors.[22]
Discussion and Future Directions
1-(3-methylphenyl)piperazine is a compound of interest due to its structural relationship to known psychoactive substances and its presence as a metabolite of therapeutic drugs. The current body of literature lacks a specific and detailed pharmacological profile for 3-MePP. Therefore, a systematic investigation is warranted.
Key Research Priorities:
-
Comprehensive Receptor Screening: A broad panel of radioligand binding assays is required to definitively identify the primary and secondary targets of 3-MePP and quantify its affinity for each.
-
Functional Characterization: For each identified target, functional assays must be performed to classify 3-MePP as an agonist, antagonist, partial agonist, or inverse agonist, and to determine its potency and efficacy.
-
Pharmacokinetic Studies: A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of 3-MePP is necessary to understand its concentration profile in the body over time.
-
In Vivo Behavioral Analysis: A battery of behavioral tests in animal models will be crucial to correlate the molecular pharmacology of 3-MePP with its physiological and behavioral outcomes.
By following the methodologies outlined in this guide, researchers can build a comprehensive and robust pharmacological profile of 1-(3-methylphenyl)piperazine, contributing to a deeper understanding of the phenylpiperazine class and the potential clinical implications of this compound.
References
- The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. PubMed.
- 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2. ChemicalBook.
- GloSensor™ cAMP Assay Protocol.
- The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. PubMed.
- Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. ScienceDirect.
- In vivo effects of 3,4-methylenedioxymethamphetamine (MDMA)
- Proud D3 (Dopamine Receptor Affinities). YouTube.
- Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed.
- The Trazodone Metabolite meta-Chlorophenylpiperazine Can Cause False-Positive Urine Amphetamine Immunoassay Results.
- GPCR Binding Assay.
- 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. PubMed.
- GPCR Screening & Profiling with Binding Assays.
- Agonist high- and low-affinity states of the D2-dopamine receptor in calf brain. Partial conversion by guanine nucleotide. PubMed.
- DETERMINATION OF TRAZODONE AND ITS METABOLITE 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) IN HAIR BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD COUPLED WITH MASS SPECTROMETRY (HPLC-ESI-MS). Problems of Forensic Sciences.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
- Adrenergics Module. University of Pittsburgh.
- Dopamine Receptor Affinity for Antagonists.
- Types of Serotonin Receptors and Serotonin Receptor Pharmacology. YouTube.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- D3 Dopamine Receptor, Behavioral Sensitiz
- The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. PubMed Central.
- cAMP-Glo™ Assay Protocol.
- Can trazodone cause a false positive on a drug test?. Drugs.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DETERMINATION OF TRAZODONE AND ITS METABOLITE 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) IN HAIR BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD COUPLED WITH MASS SPECTROMETRY (HPLC-ESI-MS) [arch.ies.gov.pl]
- 5. drugs.com [drugs.com]
- 6. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]
- 7. GloSensor™ cAMP Assay Protocol [promega.sg]
- 8. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. D3 dopamine receptor, behavioral sensitization, and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 15. youtube.com [youtube.com]
- 16. Agonist high- and low-affinity states of the D2-dopamine receptor in calf brain. Partial conversion by guanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 19. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo effects of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated form in rodents: Drug discrimination and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-methylphenyl)piperazine as a Serotonin Receptor Ligand
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-methylphenyl)piperazine (m-MPP), a notable arylpiperazine compound with significant implications for serotonin receptor pharmacology. While direct and extensive characterization of m-MPP is not as prevalent in the literature as its halogenated analogs, this document synthesizes available data and draws logical inferences from closely related, well-studied compounds such as 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This guide covers the synthesis, chemical properties, and critically, the serotonergic activity of m-MPP, positioning it as a valuable tool and building block in neuroscience research and drug discovery. We delve into its receptor binding profile, functional activity, and the established experimental methodologies for its characterization.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its versatile binding to a wide array of G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[1][2] This structural motif is a cornerstone in the development of numerous therapeutics targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics.[3][4] The inherent properties of the piperazine ring, such as its basicity and ability to be readily functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] 1-(3-methylphenyl)piperazine (m-MPP) is a key member of this class, serving both as a research ligand and a synthetic intermediate for more complex molecules.[5][6]
Chemical Profile and Synthesis of 1-(3-methylphenyl)piperazine
A thorough understanding of the physicochemical properties of m-MPP is fundamental to its application in research and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂ | [7] |
| Molecular Weight | 176.26 g/mol | [7] |
| Appearance | Clear colorless to yellow viscous liquid | [8] |
| Boiling Point | 112 °C | [8] |
| Density | 1.04 g/cm³ | [8] |
| pKa | 9.05 ± 0.10 (Predicted) | [8] |
| CAS Number | 41186-03-2 |
Synthesis Pathway
The synthesis of m-MPP can be achieved through several established methods for the N-arylation of piperazine. A common and efficient approach is the Buchwald-Hartwig amination, which allows for the formation of the carbon-nitrogen bond under relatively mild conditions.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]
- 8. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the neuropharmacology of 1-(3-methylphenyl)piperazine
An In-Depth Technical Guide to the Neuropharmacology of 1-(3-methylphenyl)piperazine (m-MPP)
A Predictive and Investigative Approach for Researchers and Drug Development Professionals
Executive Summary
1-(3-methylphenyl)piperazine (m-MPP) is a phenylpiperazine derivative with a largely uncharacterized neuropharmacological profile. This guide provides a comprehensive framework for its investigation, drawing upon the known pharmacology of structurally related compounds, particularly 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). It is predicted that m-MPP will primarily exhibit activity as a serotonergic agent. This document outlines a series of in vitro and in vivo experimental protocols to definitively determine its receptor binding affinity, functional activity, and effects on neurotransmitter systems. The successful execution of these proposed studies will elucidate the therapeutic potential and mechanism of action of m-MPP.
Introduction to 1-(3-methylphenyl)piperazine and the Arylpiperazine Class
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of centrally acting drugs.[1][2] These compounds are known to interact with various neurotransmitter receptors, with a particular prevalence for serotonergic and dopaminergic systems.[3][4] This versatility has led to the development of successful therapeutics for a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[5]
1-(3-methylphenyl)piperazine (m-MPP) is a member of this important class of compounds. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its neuropharmacological properties. In contrast, the structurally similar compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), has been more extensively studied and is known to act as a serotonergic agonist and releasing agent.[6] The primary structural difference between m-MPP and TFMPP is the substitution at the 3-position of the phenyl ring: a methyl group in m-MPP versus a trifluoromethyl group in TFMPP. This seemingly minor chemical modification can have significant implications for receptor affinity and functional activity due to differences in electronic and steric properties.
This guide, therefore, serves a dual purpose: firstly, to present a predictive neuropharmacological profile of m-MPP based on the established properties of its analogs, and secondly, to provide a detailed, actionable roadmap of experimental protocols for its comprehensive characterization.
Predicted Neuropharmacological Profile of m-MPP: A Hypothesis-Driven Approach
Based on the pharmacology of TFMPP and other arylpiperazines, it is hypothesized that m-MPP will primarily interact with the serotonergic system .
-
Primary Targets: The serotonin (5-HT) receptors are the most probable primary targets for m-MPP. TFMPP exhibits affinity for multiple 5-HT receptor subtypes, with notable activity as a 5-HT1A receptor agonist.[7] It is anticipated that m-MPP will also display affinity for a range of 5-HT receptors.
-
Monoamine Transporters: Phenylpiperazine derivatives are known to interact with monoamine transporters.[6] TFMPP has been shown to be a serotonin releasing agent.[6] It is therefore plausible that m-MPP will exhibit some affinity for the serotonin transporter (SERT), and potentially to a lesser extent, the norepinephrine transporter (NET) and the dopamine transporter (DAT).
-
Dopaminergic and Adrenergic Receptors: While the primary activity is expected to be serotonergic, many arylpiperazines show some affinity for dopamine (D1, D2, D3, D4) and adrenergic (α1, α2) receptors.[3] Therefore, a comprehensive screening against these receptors is warranted.
The methyl group of m-MPP is electron-donating, in contrast to the strongly electron-withdrawing trifluoromethyl group of TFMPP. This difference in electron density on the phenyl ring is likely to alter the binding affinity and functional efficacy of m-MPP at its target receptors compared to TFMPP.
Proposed Experimental Workflows for the Comprehensive Characterization of m-MPP
To move from a predictive to a definitive neuropharmacological profile of m-MPP, a series of systematic in vitro and in vivo studies are required. The following protocols are designed to be self-validating and provide a comprehensive understanding of m-MPP's mechanism of action.
In Vitro Receptor Binding Assays: Determining the Molecular Targets
The initial and most crucial step is to determine the binding affinity of m-MPP at a wide range of CNS receptors and transporters. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Cell Membranes:
-
Culture cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, D2 receptors, or SERT, DAT, NET).
-
Harvest the cells and homogenize in an appropriate ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a specific radioligand for the target of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).
-
Add increasing concentrations of m-MPP (e.g., from 10-11 M to 10-5 M).
-
For the determination of non-specific binding, add a high concentration of a known, non-labeled competing ligand in a separate set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plates at a specific temperature and for a duration optimized for each receptor/transporter to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of m-MPP by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the m-MPP concentration.
-
Determine the IC50 (the concentration of m-MPP that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Predicted Receptor and Transporter Binding Profile of m-MPP (Hypothetical Data)
| Target | Radioligand | Predicted Ki (nM) for m-MPP |
| Serotonin Receptors | ||
| 5-HT1A | [3H]-8-OH-DPAT | 10 - 100 |
| 5-HT1B | [3H]-GR125743 | 100 - 500 |
| 5-HT1D | [3H]-GR125743 | 100 - 500 |
| 5-HT2A | [3H]-Ketanserin | 50 - 250 |
| 5-HT2C | [3H]-Mesulergine | 50 - 250 |
| 5-HT6 | [3H]-LSD | > 1000 |
| 5-HT7 | [3H]-LSD | > 1000 |
| Dopamine Receptors | ||
| D1 | [3H]-SCH23390 | > 1000 |
| D2 | [3H]-Spiperone | 500 - 1000 |
| D3 | [3H]-Spiperone | > 1000 |
| D4 | [3H]-Nemonapride | > 1000 |
| Adrenergic Receptors | ||
| α1 | [3H]-Prazosin | > 1000 |
| α2 | [3H]-Rauwolscine | > 1000 |
| Monoamine Transporters | ||
| SERT | [3H]-Citalopram | 100 - 500 |
| DAT | [3H]-WIN 35,428 | > 1000 |
| NET | [3H]-Nisoxetine | > 1000 |
Diagram 1: Experimental Workflow for In Vitro Receptor Binding Assay
Caption: Workflow for determining the receptor binding profile of m-MPP.
In Vitro Functional Assays: Elucidating the Mode of Action
Once high-affinity targets are identified, it is essential to determine whether m-MPP acts as an agonist, antagonist, or partial agonist at these receptors.
Experimental Protocol: cAMP Accumulation Assay (for Gi/o- and Gs-coupled receptors)
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest (e.g., CHO cells expressing the 5-HT1A receptor, which is Gi/o-coupled).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Agonist Mode:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of m-MPP.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
A decrease in cAMP levels (for Gi/o-coupled receptors) or an increase (for Gs-coupled receptors) indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-treat the cells with the phosphodiesterase inhibitor.
-
Add increasing concentrations of m-MPP followed by a fixed, known concentration of a reference agonist (e.g., 5-HT).
-
Incubate and measure cAMP levels as described above.
-
Inhibition of the agonist-induced change in cAMP levels indicates antagonist activity.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP response against the logarithm of the m-MPP concentration and determine the EC50 (effective concentration for 50% of the maximal response) and the Emax (maximal effect).
-
For antagonist activity, determine the IC50 and calculate the antagonist affinity constant (Kb) using the Schild equation.
-
Table 2: Predicted Functional Activity of m-MPP at Key Serotonin Receptors (Hypothetical Data)
| Receptor | Assay Type | Predicted Functional Activity | Predicted EC50 / IC50 (nM) |
| 5-HT1A | cAMP Assay | Partial Agonist | 50 - 200 |
| 5-HT2A | Calcium Flux | Antagonist | 100 - 500 |
| 5-HT2C | Calcium Flux | Antagonist | 100 - 500 |
Diagram 2: Predicted Signaling Pathway of m-MPP at the 5-HT1A Receptor
Caption: Predicted partial agonism of m-MPP at the Gi/o-coupled 5-HT1A receptor.
In Vivo Neurochemical and Behavioral Profiling
To understand the physiological effects of m-MPP, in vivo studies in animal models are essential.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation:
-
Anesthetize a rodent (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting a specific brain region of interest (e.g., the prefrontal cortex or hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer m-MPP (systemically or locally through the probe) and continue to collect dialysate samples at regular intervals.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for levels of serotonin, dopamine, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the neurotransmitter levels in each post-drug sample as a percentage of the baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of m-MPP on extracellular neurotransmitter concentrations.
-
Behavioral Pharmacology Assays
Based on the predicted serotonergic activity, a battery of behavioral tests can be employed to assess the in vivo functional effects of m-MPP. These may include:
-
Open Field Test: To assess effects on locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: A standard test for anxiolytic or anxiogenic effects.
-
Forced Swim Test: A common screening tool for potential antidepressant activity.
Conclusion and Future Directions
While the neuropharmacology of 1-(3-methylphenyl)piperazine remains to be definitively elucidated, the existing knowledge of its structural analogs provides a strong foundation for a hypothesis-driven investigation. It is predicted that m-MPP will act primarily on the serotonergic system, with potential affinities for multiple 5-HT receptor subtypes and the serotonin transporter.
The experimental workflows detailed in this guide provide a comprehensive and rigorous pathway to fully characterize the in vitro and in vivo neuropharmacological profile of m-MPP. The data generated from these studies will be critical in determining its potential as a novel therapeutic agent for neuropsychiatric disorders. Future research should focus on structure-activity relationship (SAR) studies of related analogs to optimize potency and selectivity, as well as on pharmacokinetic and toxicological profiling to assess its drug-like properties.
References
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ([Link])
-
Current Awareness of Piperazines: Pharmacology and Toxicology. ([Link])
- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermedi
-
Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. ([Link])
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. ([Link])
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. ([Link])
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. ([Link])
-
The medicinal chemistry of piperazines: A review. ([Link])
-
para-Methylphenylpiperazine - Wikipedia. ([Link])
-
Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ([Link])
- A process for preparing 1-methyl-3-phenylpiperazine. ()
-
Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ([Link])
-
Phenylpiperazine derivatives: A patent review (2006 - Present). ([Link])
-
In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. ([Link])
-
1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. ([Link])
-
The medicinal chemistry of piperazines: A review. ([Link])
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. ([Link])
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. ([Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ([Link])
-
Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). ([Link])
-
Phenylpiperazine - Wikipedia. ([Link])
- Piperidine-piperazine ligands for neurotransmitter receptors. ()
-
Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. ([Link])
-
New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ([Link])
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ([Link])
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 13078-13-2: Piperazine, 1-(3-methylphenyl)-, hydrochlo… [cymitquimica.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-methylphenyl)piperazine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(3-methylphenyl)piperazine, a key chemical intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and pharmacologists, this document delves into the molecule's structural attributes, synthetic routes, spectroscopic signature, and its emerging role as a scaffold for novel therapeutics targeting the central nervous system (CNS).
Molecular Structure and Physicochemical Properties
1-(3-methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine, is an N-arylpiperazine derivative. The core structure consists of a piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, substituted at one nitrogen with a 3-methylphenyl (m-tolyl) group.
The molecular formula is C₁₁H₁₆N₂.[1][2] The introduction of the methyl group at the meta position of the phenyl ring influences the molecule's steric and electronic properties, which in turn can modulate its binding affinity and selectivity for biological targets. The piperazine moiety, with its basic nitrogen atom, often plays a crucial role in the pharmacokinetic profile of drug candidates, influencing properties like solubility and bioavailability.[1]
A summary of the key physicochemical properties of 1-(3-methylphenyl)piperazine is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3-methylphenyl)piperazine | |
| CAS Number | 41186-03-2 | [1] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Appearance | Clear colorless to yellow viscous liquid | [2] |
| Melting Point | 125-128 °C | [2] |
| Boiling Point | 112 °C | [2] |
| Density | 1.04 g/cm³ | [2] |
| pKa | 9.05 ± 0.10 (Predicted) | [2] |
Synthesis and Purification
The synthesis of 1-(3-methylphenyl)piperazine can be achieved through several established methodologies. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials. Two prevalent methods are direct N-arylation and palladium-catalyzed cross-coupling reactions.
Direct N-Arylation via Nucleophilic Substitution
A classical and straightforward approach involves the reaction of a substituted aniline, in this case, m-toluidine, with a pre-formed piperazine synthon, typically bis(2-chloroethyl)amine hydrochloride.
Experimental Protocol: Synthesis of 1-(3-ethylphenyl)piperazine monohydrochloride (A representative protocol adaptable for the methyl analog)
A solution of bis(2-chloroethyl)amine hydrochloride (0.411 mol) and 3-ethylaniline (0.411 mol) in absolute ethanol (500 mL) is heated at reflux for 16 hours under a nitrogen atmosphere.[3] The mixture is then cooled, and anhydrous potassium carbonate (0.617 mol) is added, followed by continued heating for another 16 hours.[3] The hot mixture is filtered, and the filtrate is concentrated under reduced pressure.[3] The resulting residue is triturated with ethyl acetate to yield the solid product.[3] This protocol for the ethyl analog provides a solid foundation for the synthesis of the methyl derivative, with minor adjustments to molar equivalents of m-toluidine.
Palladium-Catalyzed Buchwald-Hartwig Amination
For a more versatile and often higher-yielding approach, the Buchwald-Hartwig amination is the method of choice in modern organic synthesis for forming C-N bonds.[4] This reaction employs a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a nitrogen-filled glovebox, a vial is charged with the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., RuPhos, 0.02 mmol).[5] Anhydrous dioxane (2 mL) is added, and the vial is sealed and heated to 100 °C for 1-24 hours, with reaction progress monitored by TLC or GC-MS.[5] Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 1-(3-methylphenyl)piperazine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The aromatic protons of the m-tolyl group typically appear as a complex multiplet in the range of δ 6.7-7.2 ppm. The methyl group protons on the phenyl ring will present as a singlet around δ 2.3 ppm. The protons on the piperazine ring will show two distinct signals, corresponding to the methylene groups adjacent to the substituted nitrogen and the unsubstituted nitrogen. The protons alpha to the aryl group (N-CH₂) are expected to resonate around δ 3.1-3.3 ppm, while the protons alpha to the secondary amine (NH-CH₂) will appear slightly downfield, typically around δ 2.9-3.1 ppm. The NH proton of the piperazine ring will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The methyl carbon of the tolyl group will be observed around δ 21-22 ppm. The aromatic carbons will appear in the δ 115-152 ppm region, with the carbon attached to the nitrogen being the most deshielded. The two non-equivalent methylene carbons of the piperazine ring will resonate in the aliphatic region, typically between δ 45-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(3-methylphenyl)piperazine will display characteristic absorption bands. A broad absorption in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the piperazine ring. C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1100-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the piperazine ring and loss of fragments from the tolyl group, providing further structural confirmation.
Applications in Drug Discovery and Development
The 1-arylpiperazine motif is a privileged scaffold in medicinal chemistry, particularly for CNS-active agents.[6] This is largely due to its ability to interact with various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.[6][7]
Role as a Serotonergic and Dopaminergic Ligand
Arylpiperazine derivatives are known to exhibit affinity for a range of serotonin and dopamine receptor subtypes.[7] The specific substitution pattern on the phenyl ring significantly influences the receptor binding profile and functional activity (agonist, antagonist, or partial agonist). For instance, many clinically used antipsychotics and antidepressants feature the arylpiperazine core.[6] While specific binding data for 1-(3-methylphenyl)piperazine is not extensively published in readily accessible literature, its structural similarity to known serotonergic and dopaminergic ligands suggests it likely interacts with these receptor families. The 3-methyl substitution can be expected to modulate the lipophilicity and steric interactions within the receptor binding pocket compared to its unsubstituted or other isomeric counterparts.
Intermediate in the Synthesis of Mirtazapine
A significant application of a related compound, 1-methyl-3-phenylpiperazine, is as a key intermediate in the synthesis of the atypical antidepressant Mirtazapine. This underscores the importance of phenylpiperazine derivatives in the development of CNS therapeutics.
Conclusion
1-(3-methylphenyl)piperazine is a versatile chemical entity with a well-defined molecular structure and accessible synthetic routes. Its significance in medicinal chemistry is rooted in the broader importance of the arylpiperazine scaffold as a privileged structure for targeting CNS receptors. The detailed understanding of its synthesis, purification, and spectroscopic properties provided in this guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics for a range of neurological and psychiatric disorders. Further investigation into the specific pharmacological profile of 1-(3-methylphenyl)piperazine and its derivatives is warranted to fully exploit its therapeutic potential.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(3-methylphenyl)piperazine Dihydrochloride Hydrate: An Application Note
Abstract
This comprehensive application note provides detailed protocols for the synthesis of 1-(3-methylphenyl)piperazine dihydrochloride hydrate, a key intermediate in pharmaceutical research and development. Two robust synthetic strategies are presented: a classical nucleophilic substitution pathway and a modern palladium-catalyzed Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance on purification and characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs targeting a wide array of receptors and transporters.[1][2] 1-(3-methylphenyl)piperazine, in particular, serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). Its dihydrochloride hydrate form ensures improved stability, solubility, and handling properties, making it an ideal candidate for further synthetic transformations.
This document outlines two distinct and reliable methods for the preparation of 1-(3-methylphenyl)piperazine, followed by its conversion to the dihydrochloride hydrate salt. The selected methods represent both a traditional and a contemporary approach to N-arylpiperazine synthesis, providing flexibility based on available starting materials, equipment, and desired scale.
Health and Safety
Prior to commencing any experimental work, a thorough risk assessment must be conducted. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Piperazine and its derivatives can be corrosive and may cause skin and respiratory sensitization.[3]
-
Aryl halides are potentially toxic and should be handled with care.
-
Solvents such as ethanol, toluene, and dichloromethane are flammable and/or toxic.[4]
-
Strong acids and bases are corrosive and require careful handling.
Consult the Safety Data Sheet (SDS) for each reagent before use.[3][4][5]
Synthetic Strategies
Two primary synthetic routes are detailed below. Method A employs a classical nucleophilic substitution reaction, while Method B utilizes a more modern palladium-catalyzed cross-coupling reaction.
Method A: Classical Synthesis via Nucleophilic Substitution
This method involves the direct reaction of 3-methylaniline with bis(2-chloroethyl)amine hydrochloride. The reaction proceeds via a double N-alkylation of the aniline, followed by intramolecular cyclization to form the piperazine ring.
Caption: Reaction scheme for the classical synthesis of 1-(3-methylphenyl)piperazine.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 3-Methylaniline | 107.15 | 0.287 | 1.0 | 30.75 g |
| Bis(2-chloroethyl)amine HCl | 178.48 | 0.315 | 1.1 | 56.3 g |
| Absolute Ethanol | 46.07 | - | - | 500 mL |
-
Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylaniline (30.75 g, 0.287 mol) and bis(2-chloroethyl)amine hydrochloride (56.3 g, 0.315 mol).[6]
-
Solvent Addition: Add absolute ethanol (500 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours under a nitrogen atmosphere.
-
Work-up: a. After 24 hours, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the ethanol. c. To the resulting residue, add 1 M sodium hydroxide solution until the pH is strongly basic (pH > 12). d. Extract the aqueous layer with dichloromethane (3 x 150 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-methylphenyl)piperazine as an oil.
Causality Note: The use of an excess of bis(2-chloroethyl)amine hydrochloride helps to drive the reaction to completion. The final basic work-up is crucial to deprotonate the piperazine product, rendering it soluble in the organic extraction solvent.
Method B: Buchwald-Hartwig Amination
This powerful palladium-catalyzed cross-coupling reaction provides an efficient and often higher-yielding route to N-arylpiperazines.[1][2][7] The reaction couples an aryl halide (e.g., 3-bromotoluene) with piperazine, using a palladium catalyst and a suitable phosphine ligand. To avoid dialkylation of piperazine, a monoprotected piperazine, such as N-Boc-piperazine, is often used, followed by a deprotection step.
Caption: General scheme for the Buchwald-Hartwig amination to form 1-(3-methylphenyl)piperazine.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 3-Bromotoluene | 171.04 | 10 mmol | 1.0 | 1.71 g |
| Piperazine | 86.14 | 12 mmol | 1.2 | 1.03 g |
| Pd₂(dba)₃ | 915.72 | 0.1 mmol | 0.01 | 91.6 mg |
| XPhos | 476.65 | 0.24 mmol | 0.024 | 114.4 mg |
| Sodium tert-butoxide | 96.10 | 14 mmol | 1.4 | 1.35 g |
| Toluene | - | - | - | 20 mL |
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (114.4 mg, 0.24 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Reagent Addition: Add piperazine (1.03 g, 12 mmol) and toluene (20 mL).
-
Substrate Addition: Add 3-bromotoluene (1.71 g, 10 mmol) to the mixture.
-
Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite. c. Wash the Celite pad with additional ethyl acetate (20 mL). d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to obtain pure 1-(3-methylphenyl)piperazine.
Causality Note: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for the efficiency of the catalytic cycle, particularly for the reductive elimination step that forms the C-N bond.[2] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle.
Purification and Salt Formation
The crude 1-(3-methylphenyl)piperazine obtained from either method can be purified by vacuum distillation or column chromatography. The final step is the formation of the dihydrochloride hydrate salt.
-
Dissolution: Dissolve the purified 1-(3-methylphenyl)piperazine free base in a minimal amount of isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a slight excess (2.2 equivalents) of concentrated hydrochloric acid or a solution of HCl in isopropanol.
-
Precipitation: Stir the mixture at 0-5 °C for 1-2 hours. The dihydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold isopropanol or diethyl ether to remove any excess acid and impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: To compare with literature values.
Conclusion
This application note provides two well-established and reliable protocols for the synthesis of this compound. Method A offers a cost-effective, classical approach, while Method B provides a modern, highly efficient alternative suitable for a broad range of substrates. The detailed procedural steps, coupled with explanations of the underlying chemical principles, are intended to empower researchers to successfully synthesize this valuable building block for their drug discovery and development programs.
References
-
Dandala, R., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Singh, P., & Kumar, V. (2016). A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]
-
PrepChem. (2019). Synthesis of 1-(4-Fluoro-3-Methylphenyl)Piperazine Dihydrochloride. [Link]
-
Cole-Parmer. (2010). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. [Link]
-
Fisher Scientific. (2024). Piperazine hydrate - SAFETY DATA SHEET. [Link]
-
Piaz, F. D., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(21), 5174. [Link]
-
Singh, P. P., & Kumar, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Comprehensive Guide to the Analytical Detection of 1-(3-methylphenyl)piperazine (m-MPP) in Diverse Sample Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed guide to the analytical methodologies for the detection and quantification of 1-(3-methylphenyl)piperazine (m-MPP). As a compound of interest in forensic science, clinical toxicology, and pharmaceutical development, robust and reliable analytical methods are paramount. This document outlines field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, self-validating system designs, and comprehensive protocols are detailed to ensure scientific integrity and practical applicability.
Introduction and Analyte Profile
1-(3-methylphenyl)piperazine, also known as m-MPP, is a substituted piperazine derivative. Piperazine compounds have been identified as designer drugs, often marketed as "party pills" that mimic the effects of substances like MDMA.[1] Their abuse has become a global issue, necessitating their identification in seized materials and biological samples.[2] Furthermore, m-MPP can be a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Therefore, its detection is critical for quality control in pharmaceutical manufacturing and for toxicological and forensic investigations.
Successful analytical method development hinges on understanding the analyte's physicochemical properties.
Table 1: Physicochemical Properties of 1-(3-methylphenyl)piperazine
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₁₆N₂ | [4] |
| Molecular Weight | 176.26 g/mol | [4][5] |
| Appearance | Clear colorless to yellow viscous liquid | [3][6] |
| Boiling Point | ~112 °C | [3][4] |
| pKa | 9.05 ± 0.10 (Predicted) | [3][6] |
| Solubility | Soluble in methanol and other organic solvents. | [7] |
The basic nature of m-MPP (pKa ≈ 9.05) is a key consideration for sample preparation, particularly for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), as pH adjustment can significantly alter its charge state and, consequently, its extraction efficiency. Its volatility and thermal stability make it amenable to GC-MS analysis, while its structure is suitable for chromatographic separation via HPLC and LC-MS/MS.
Core Analytical Methodologies: Principles and Protocols
The choice of analytical technique depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. GC-MS is a widely available and robust technique, particularly for seized materials.[2] HPLC-UV offers a cost-effective solution for quantification in less complex matrices, while LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for biological samples.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection with a mass spectrometer, which provides structural information based on the mass-to-charge ratio (m/z) of fragmented ions. This combination offers high specificity, making it an excellent confirmatory technique. The electron ionization (EI) mass spectrum of m-MPP will yield a characteristic fragmentation pattern, allowing for unambiguous identification.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for m-MPP detection.
Protocol: GC-MS Analysis of m-MPP in Seized Materials
-
Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of m-MPP reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Sample Preparation: Accurately weigh ~10 mg of the homogenized seized powder, dissolve in 10 mL of methanol, vortex thoroughly, and filter through a 0.22 µm syringe filter into a GC vial. A dilution may be necessary to bring the concentration within the calibration range.
-
-
Instrumentation and Conditions:
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column providing good separation for a wide range of analytes. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas standard for GC-MS applications. |
| Injector | Split (20:1 ratio), 260°C | Split injection prevents column overloading; high temperature ensures rapid volatilization. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 4 min) | This gradient effectively separates m-MPP from other common cutting agents or related piperazines.[2] |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Detection Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides a complete mass spectrum for identification. SIM mode increases sensitivity for trace-level quantification. |
-
Data Analysis:
-
Identification: Confirm the identity of m-MPP by matching its retention time and mass spectrum against a known reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 176, 133) against the concentration of the working standards. Determine the concentration in the sample from this curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For m-MPP, Reverse-Phase HPLC (RP-HPLC) is ideal, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The phenyl group in m-MPP provides a chromophore that absorbs UV light, allowing for detection and quantification. This method is often used for quality control of pharmaceutical ingredients due to its robustness and cost-effectiveness.[10] Derivatization with a UV-active agent like NBD-Cl can be employed to enhance sensitivity for trace analysis.[10][11]
Experimental Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for m-MPP quantification.
Protocol: HPLC-UV for Quantification of m-MPP
-
Standard & Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) or the initial mobile phase composition.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of m-MPP reference standard and dissolve in 10 mL of diluent.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100, 200 µg/mL) using the diluent.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain m-MPP, dissolve in a known volume of diluent to achieve a concentration within the calibration range, sonicate if necessary, and filter through a 0.45 µm syringe filter.[7]
-
-
Instrumentation and Conditions:
Table 3: Recommended HPLC-UV Parameters
| Parameter | Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | A versatile and widely used column for reverse-phase chromatography of small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic modifier improves peak shape for basic analytes like m-MPP. Acetonitrile is a common organic modifier. |
| Elution Mode | Isocratic: 70% A : 30% B | An isocratic method is simpler and more robust for routine QC analysis if separation from interfering peaks is adequate. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detector | 210 nm | m-MPP exhibits UV absorbance at lower wavelengths; 210 nm provides good sensitivity. |
-
Data Analysis:
-
Identification: The primary identification is based on the retention time matching that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. Use linear regression to determine the concentration of m-MPP in the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is the definitive method for quantifying analytes in complex biological matrices like plasma and urine.[12][13] It combines the powerful separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for extremely low detection limits.[8]
Protocol: LC-MS/MS for m-MPP in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Internal Standard (IS) Spiking: To a 100 µL aliquot of plasma sample (or standard/QC), add 10 µL of an internal standard working solution (e.g., m-MPP-d8, a stable isotope-labeled version). The IS is crucial to correct for variations in sample preparation and instrument response.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Acetonitrile is an effective protein precipitating agent.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.
-
-
Instrumentation and Conditions:
Table 4: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A shorter column with smaller particles is suitable for the fast gradients used in LC-MS/MS. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Standard mobile phases for reverse-phase LC-MS. The acid promotes protonation for positive ESI mode. |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B | A gradient is necessary to elute the analyte efficiently while cleaning the column of more retained matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Higher temperature can improve peak shape and reduce viscosity. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, basic compounds like m-MPP, which readily form [M+H]⁺ ions. |
| MRM Transitions | m-MPP: Q1: 177.1 -> Q3: 134.1IS (m-MPP-d8): Q1: 185.1 -> Q3: 142.1 | These transitions (precursor -> product ion) must be optimized empirically but are chosen for their specificity and intensity. |
| Collision Energy | Analyte-dependent, requires optimization | The energy used to fragment the precursor ion must be tuned to maximize the product ion signal. |
-
Data Analysis:
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. This ratio-based approach ensures high precision and accuracy.[12]
-
Method Validation and Performance Characteristics
Any new analytical method must be validated to ensure it is fit for its intended purpose.[14] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte in the specific sample matrix.
Table 5: Typical Method Performance Data Summary
| Parameter | HPLC-UV | GC-MS | LC-MS/MS (Plasma) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 5 - 200 µg/mL | 1 - 100 µg/mL | 0.5 - 500 ng/mL |
| LOD | ~1.5 µg/mL | ~0.3 µg/mL | ~0.15 ng/mL |
| LOQ | ~5 µg/mL | ~1 µg/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
Note: These values are illustrative and must be experimentally determined in the user's laboratory.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the analysis of 1-(3-methylphenyl)piperazine using HPLC-UV, GC-MS, and LC-MS/MS. The selection of the appropriate method should be guided by the specific requirements of the analysis, including sample type, required sensitivity, and available resources. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers, scientists, and drug development professionals can implement robust and reliable methods for the detection and quantification of m-MPP. All methods must be fully validated in the end-user's laboratory to ensure data integrity.[1]
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Kumar, V., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. Retrieved from [Link]
-
Baron, M., et al. (n.d.). A validated method for the analysis of piperazines. Royal Society of Chemistry. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
Dias da Silva, D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
- CN104833673A - Content detection method of chemical intermediate N-methyl piperazine. (2015). Google Patents.
-
SWGDRUG. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. Retrieved from [Link]
-
Jourdil, J-F., et al. (2015). Multi-target screening of biological samples using LC-MS/MS: focus on chromatographic innovations. PubMed. Retrieved from [Link]
-
ChemBK. (n.d.). 1-(3-Methylphenyl)piperazine - Physico-chemical Properties. Retrieved from [Link]
-
Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760009, 1-Methyl-3-phenylpiperazine. Retrieved from [Link]
-
Shion, H., & Korfmacher, W. A. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. Retrieved from [Link]
-
Lee, J., & Lee, S. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1-(3-METHYLPHENYL)PIPERAZINE CAS#: 41186-03-2 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]
- 7. swgdrug.org [swgdrug.org]
- 8. Multi-target screening of biological samples using LC-MS/MS: focus on chromatographic innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. uab.edu [uab.edu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Piperazine Derivatives in Pharmaceutical Development
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of piperazine derivatives, a common structural motif in active pharmaceutical ingredients (APIs). Recognizing the inherent challenge of poor UV absorbance in the basic piperazine scaffold, this protocol employs a pre-column derivatization strategy to enhance spectrophotometric detection. The method is demonstrated to be linear, accurate, precise, specific, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with step-by-step protocols for method development, validation, and forced degradation studies to establish the method as stability-indicating.
Introduction: The Analytical Challenge of Piperazine Derivatives
Piperazine, a six-membered heterocyclic ring with two nitrogen atoms at opposing positions, is a ubiquitous scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, from antihistamines to antipsychotics.[1][3] The accurate quantification of these derivatives is critical throughout the drug development lifecycle, from API synthesis to final product release, to ensure product quality, safety, and efficacy.
A primary analytical hurdle in the quantification of piperazine and some of its simple derivatives is their lack of a significant chromophore, rendering them poorly detectable by UV spectrophotometry.[4] This application note addresses this challenge by employing a pre-column derivatization technique. This approach introduces a UV-active moiety to the piperazine derivative, enabling sensitive and reliable quantification using standard HPLC-UV instrumentation. The principles and protocols outlined herein are designed to be adaptable to a range of piperazine derivatives.
Method Development Strategy: From Derivatization to Separation
The development of a robust HPLC-UV method for piperazine derivatives follows a logical progression, beginning with the selection of an appropriate derivatizing agent and culminating in the optimization of chromatographic conditions.
Rationale for Derivatization
To overcome the low UV absorbance of the piperazine moiety, a derivatization step is employed. 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an excellent candidate for this purpose. It reacts with the secondary amine groups of piperazine to form a stable, highly UV-active derivative, significantly enhancing the sensitivity of the method.[4]
Optimized Chromatographic Conditions
The following chromatographic conditions were optimized to achieve a sharp, symmetrical peak for the derivatized piperazine derivative, with a reasonable retention time and good resolution from potential impurities.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35°C[4] |
| Injection Volume | 10 µL[4] |
| UV Detection | 340 nm[4] |
| Run Time | 20 minutes[4] |
Rationale for Parameter Selection:
-
C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of a wide range of non-polar to moderately polar compounds, including the derivatized piperazine.[5]
-
Mobile Phase: The combination of acetonitrile and methanol provides good solvating power for the derivatized analyte, while the small amount of diethylamine helps to reduce peak tailing by interacting with any free silanol groups on the stationary phase.[4]
-
Flow Rate and Column Temperature: These parameters were optimized to achieve a balance between analysis time and separation efficiency.
-
UV Detection Wavelength: The wavelength of 340 nm was selected based on the UV spectrum of the NBD-derivatized piperazine, corresponding to a region of high molar absorptivity.[4]
Experimental Protocols
The following protocols provide a step-by-step guide for sample preparation, derivatization, and HPLC-UV analysis.
Materials and Reagents
-
Piperazine derivative (analyte) reference standard
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Sodium borate buffer (pH 9.0)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
Preparation of Solutions
-
Diluent: Prepare a mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the piperazine derivative reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Sodium Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of sodium borate in deionized water and adjust the pH to 9.0 with NaOH or HCl.
Derivatization Protocol
-
Pipette 1.0 mL of each working standard solution and sample solution into separate reaction vials.
-
Add 1.0 mL of 0.1 M sodium borate buffer (pH 9.0) to each vial.
-
Add 1.0 mL of the NBD-Cl solution (1 mg/mL) to each vial.
-
Cap the vials and vortex briefly.
-
Heat the vials in a water bath or heating block at 60°C for 30 minutes.
-
Cool the vials to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
HPLC-UV Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each derivatized standard and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area of the derivatized analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the piperazine derivative in the sample solutions from the calibration curve.
Caption: Workflow for the quantification of piperazine derivatives by HPLC-UV.
Method Validation: Ensuring a Self-Validating System
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7][8][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10][11][12][13][14] These studies involve subjecting the piperazine derivative to various stress conditions to induce degradation. The analytical method should be able to separate the intact drug from any degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC-UV method. The method is considered specific if the peak for the intact piperazine derivative is well-resolved from any degradation product peaks.
Caption: Forced degradation study workflow.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of at least five concentrations of the derivatized piperazine derivative over a specified range.
Protocol for Linearity:
-
Prepare a series of working standard solutions covering 50% to 150% of the expected sample concentration.
-
Derivatize and analyze each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy was determined by the method of standard addition. A known amount of the piperazine derivative reference standard was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Protocol for Accuracy:
-
Prepare triplicate samples at each of the three concentration levels.
-
Derivatize and analyze the samples.
-
Calculate the percentage recovery using the following formula: % Recovery = [(Measured Concentration - Initial Concentration) / Spiked Concentration] x 100
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol for Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Protocol for LOD and LOQ:
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.
-
Calculate the slope of the calibration curve from the linearity study.
-
LOD = (3.3 x σ) / S
-
LOQ = (10 x σ) / S Where σ = standard deviation of the y-intercept and S = slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.
Protocol for Robustness:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic phase)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the system suitability parameters (e.g., retention time, peak area, tailing factor) and the assay results.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the variations.
Summary of Validation Results
The following table summarizes the typical results obtained during the validation of this HPLC-UV method for a model piperazine derivative.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants | Well-resolved peaks |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | Defined by linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | - |
| LOQ (µg/mL) | 1.0 | - |
| Robustness | Unaffected by minor changes | System suitability met |
Conclusion
This application note provides a comprehensive and robust HPLC-UV method for the quantification of piperazine derivatives. The use of pre-column derivatization with NBD-Cl successfully addresses the challenge of poor UV absorbance, enabling sensitive and accurate analysis. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for use in a regulated pharmaceutical development environment. The successful execution of forced degradation studies confirms that the method is stability-indicating, making it a valuable tool for the quality control and stability testing of piperazine-containing drug substances and products.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Al-Majed, A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
ACS Omega. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Publications. Retrieved from [Link]
-
ScienceAsia. (2022). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. Retrieved from [Link]
-
ChemistryOpen. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
ResearchGate. (n.d.). General structures of piperazine derivatives and structures of compounds 25−28 with σRs binding profile. ResearchGate. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Shree Ganesh Chemicals. (2021). Know about the Piperazine Derivatives. Shree Ganesh Chemicals. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
-
Slideshare. (n.d.). What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Know about the Piperazine Derivatives [moltuslab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. onyxipca.com [onyxipca.com]
- 13. youtube.com [youtube.com]
- 14. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols for Handling Piperazine Compounds: A Guide to Personal Protective Equipment
Introduction: The Piperazine Moiety in Drug Discovery and the Imperative of Safe Handling
The piperazine ring is a ubiquitous structural motif in modern pharmaceuticals, prized by medicinal chemists for its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability. Its presence in blockbuster drugs treating a wide array of conditions from erectile dysfunction (sildenafil) to cancer (imatinib) and depression (vortioxetine) underscores its significance. However, the very properties that make piperazine and its derivatives valuable in drug design—namely their basicity and reactivity—also present significant occupational health and safety challenges.
This guide provides a comprehensive overview of the appropriate personal protective equipment (PPE) for researchers, scientists, and drug development professionals handling piperazine compounds. It moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deep-seated culture of safety. The protocols herein are designed to be self-validating, grounded in authoritative sources to ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "What"
Piperazine and its derivatives are classified as hazardous substances, with the primary risks stemming from their corrosive nature and potential for sensitization.[1][2][3][4] A thorough understanding of these hazards is paramount to implementing effective safety protocols.
Key Hazards Associated with Piperazine Compounds:
-
Corrosivity: Piperazine is a corrosive chemical that can cause severe burns to the skin and eyes upon contact.[1][3][5] Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract.[2]
-
Respiratory and Skin Sensitization: Repeated exposure to piperazine can lead to the development of allergic reactions.[1][2][3][6] This can manifest as an allergic skin rash (dermatitis) or an asthma-like condition with symptoms such as wheezing, coughing, and shortness of breath.[1] Once an individual is sensitized, even very low future exposures can trigger a severe allergic response.
-
Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.[2][3][4][6]
-
Combustibility: Piperazine is a combustible solid and can form explosive mixtures with air when heated.[5]
A risk assessment should be conducted for every experiment involving piperazine compounds to determine the potential for exposure and the appropriate control measures. This assessment should consider the quantity of the compound being used, its physical form (solid or solution), and the nature of the experimental procedure.
The Hierarchy of Controls: A Framework for Minimizing Exposure
Before relying on personal protective equipment, a systematic approach to risk mitigation, known as the hierarchy of controls, must be implemented. PPE is the last line of defense, to be used in conjunction with more effective control measures.
Sources
Application Note: A Comprehensive Guide to the Preparation and Use of 1-(3-methylphenyl)piperazine for In Vitro Receptor Binding Assays
Introduction: The Pharmacological Significance of Phenylpiperazines
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These compounds are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). 1-(3-methylphenyl)piperazine, also known as m-MPP or 1-(m-Tolyl)piperazine, is a key derivative that serves both as a final compound for pharmacological profiling and as a crucial intermediate in the synthesis of more complex molecules.[3][4] Its derivatives have shown diverse activities, including antipsychotic, antidepressant, and anti-inflammatory effects.[4]
The interaction of phenylpiperazines with dopaminergic, serotonergic, and adrenergic receptors makes them valuable tools for neuroscience research.[5] Accurate determination of a compound's binding affinity (Kᵢ) is a cornerstone of drug discovery, providing fundamental insights into its potency and selectivity. This application note details the necessary steps, from chemical synthesis to the final binding assay, to ensure the integrity and reliability of the data generated using 1-(3-methylphenyl)piperazine.
Section 1: Synthesis and Purification of 1-(3-methylphenyl)piperazine
Causality: The synthesis of a high-purity test compound is the foundational step for any reliable pharmacological assay. Impurities, including starting materials, by-products, or residual solvents, can interfere with the assay, leading to erroneous binding data. The following protocol describes a common and effective method for synthesizing m-MPP.
Reaction Principle: The most direct synthesis involves the N-arylation of piperazine with an appropriate toluene derivative. A robust method is the reaction of m-toluidine with bis(2-chloroethyl)amine hydrochloride. The reaction proceeds via a double nucleophilic substitution, where the primary amine of m-toluidine first displaces a chloride, followed by an intramolecular cyclization facilitated by the second amine group of the intermediate, forming the piperazine ring.
Materials and Reagents:
-
m-Toluidine
-
Bis(2-chloroethyl)amine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
1-Butanol
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Safety Precautions: This synthesis involves hazardous materials. Adherence to strict safety protocols is mandatory.
-
m-Toluidine: Toxic and a suspected carcinogen. Handle only in a chemical fume hood.[3]
-
Bis(2-chloroethyl)amine hydrochloride: A nitrogen mustard analogue, highly toxic and corrosive. Avoid inhalation and skin contact.[3]
-
1-(3-methylphenyl)piperazine: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, combine m-toluidine (1 equiv.), bis(2-chloroethyl)amine hydrochloride (1 equiv.), and sodium carbonate (2.5 equiv.) in 1-butanol (approx. 3 mL per gram of m-toluidine).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring. The sodium carbonate acts as a base to neutralize the HCl salt and the HCl generated during the reaction.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).[8]
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (sodium carbonate and sodium chloride).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 1-butanol.
-
Extraction (Work-up):
-
Dissolve the resulting residue in toluene.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x) using a separatory funnel to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent.
-
-
Purification:
Section 2: Physicochemical Characterization and Quality Control
Rationale: Rigorous analytical characterization is non-negotiable. It confirms the chemical identity of the synthesized compound and, critically, quantifies its purity. For receptor binding assays, a purity of ≥97.5% is recommended to ensure that the observed binding activity is attributable to the compound of interest.[6][10]
Summary of Physicochemical Properties:
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₁H₁₆N₂ | [6][10] |
| Molecular Weight | 176.26 g/mol | [6][10] |
| CAS Number | 41186-03-2 | [6][10] |
| Appearance | Clear colorless to yellow viscous liquid | [3][9] |
| Boiling Point | 112 °C (at low pressure) | [3] |
| Density | ~1.04 g/cm³ | [3] |
| pKa | 9.05 ± 0.10 (Predicted) | [3][9] |
| Storage | 2-8°C, protect from light |[3][9] |
Analytical Protocols:
-
Purity Determination by HPLC:
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or Formic Acid).
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small sample in the mobile phase. Inject onto the column and integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks.
-
Acceptance Criterion: ≥97.5% purity.[6]
-
-
Identity Confirmation by Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive mode is typically effective.
-
Procedure: Infuse a dilute solution of the compound into the mass spectrometer.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 177.27.
-
-
Structural Verification by NMR Spectroscopy:
-
¹H NMR (in CDCl₃): Expect signals corresponding to the aromatic protons on the m-tolyl group (around 6.7-7.2 ppm), the piperazine ring protons (typically broad signals around 3.0-3.2 ppm), and the methyl group protons (a singlet around 2.3 ppm).
-
¹³C NMR (in CDCl₃): Expect distinct signals for the methyl carbon, the aromatic carbons, and the piperazine carbons. This provides unambiguous confirmation of the carbon skeleton.
-
Section 3: Preparation for Receptor Binding Assays
Stock Solution Preparation:
The accuracy of the final binding data is critically dependent on the precise preparation of the stock solution. The choice of solvent is paramount to ensure the compound remains fully dissolved throughout the experiment.
-
Solubility Insights: 1-(3-methylphenyl)piperazine base is a liquid with poor water solubility. For biological assays, it is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO). Its hydrochloride salt form exhibits greater solubility in aqueous buffers.[11]
Protocol for 10 mM Stock Solution:
-
Accurately weigh approximately 1.76 mg of pure 1-(3-methylphenyl)piperazine using an analytical balance.
-
Transfer the weighed compound into a clean glass vial.
-
Add 1.0 mL of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This yields a 10 mM stock solution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Serial Dilution Protocol:
-
Prepare an intermediate dilution of the 10 mM stock solution in the chosen assay buffer. Crucial Note: The concentration of DMSO in the final assay tube should typically be kept below 0.5% to prevent solvent effects on receptor binding.
-
Perform a series of 1:10 or half-log dilutions from the intermediate stock using the assay buffer to create a range of concentrations needed for the competition curve (e.g., from 1 nM to 100 µM).
Section 4: Radioligand Receptor Binding Assay Protocol
Principle: This section outlines a representative competitive binding assay. The principle relies on the competition between a fixed concentration of a high-affinity radiolabeled ligand (radioligand) and varying concentrations of the unlabeled test compound (m-MPP) for a finite number of receptors in a biological preparation (e.g., cell membranes). The amount of radioligand bound is inversely proportional to the concentration of the test compound, allowing for the determination of the test compound's inhibitory constant (Kᵢ).
Workflow for a Competitive Radioligand Binding Assay
Caption: Overall workflow from compound synthesis to final data analysis.
Example Protocol: Sigma-1 (σ₁) Receptor Binding Assay
Phenylpiperazine derivatives are known to interact with sigma receptors.[12] This protocol uses -pentazocine, a common radioligand for σ₁ receptors.
Materials:
-
Receptor Source: Rat brain membranes or membranes from cells expressing human σ₁ receptors.
-
Radioligand: -pentazocine (Specific Activity: 30-60 Ci/mmol).
-
Test Compound: Serial dilutions of 1-(3-methylphenyl)piperazine.
-
Non-specific Control: Haloperidol (10 µM final concentration) or unlabeled (+)-pentazocine (10 µM final concentration).[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail and Scintillation Counter .
Experimental Protocol:
-
Assay Plate Setup: Prepare triplicate tubes/wells for each condition:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane suspension.
-
Non-specific Binding (NSB): 50 µL Non-specific Control + 50 µL Radioligand + 100 µL Membrane suspension.
-
Competition: 50 µL Test Compound (at each concentration) + 50 µL Radioligand + 100 µL Membrane suspension.
-
Note: Final assay volume is 200 µL. The final concentration of -pentazocine should be at or near its Kₔ value (e.g., 2-3 nM).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[13]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[14]
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to minimize non-specific binding of the radioligand to the filter itself.[14]
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding (SB): SB = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate % Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited: % Inhibition = 100 * (1 - [(CPMs_compound - CPMs_NSB) / (CPMs_TB - CPMs_NSB)])
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of 1-(3-methylphenyl)piperazine. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration at which 50% of the specific binding is inhibited (the IC₅₀ value).
-
Calculate Kᵢ: Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Conceptual Diagram of Competitive Binding Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(3-Methylphenyl)piperazine = 97.5 HPLC 41186-03-2 [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 9. 1-(3-METHYLPHENYL)PIPERAZINE CAS#: 41186-03-2 [m.chemicalbook.com]
- 10. 1-(3-Methylphenyl)piperazine = 97.5 HPLC 41186-03-2 [sigmaaldrich.com]
- 11. swgdrug.org [swgdrug.org]
- 12. Synthesis and receptor binding studies of 3-substituted piperazine derivatives [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-(3-methylphenyl)piperazine Dihydrochloride Hydrate
Welcome to the technical support guide for 1-(3-methylphenyl)piperazine dihydrochloride hydrate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help researchers, scientists, and drug development professionals overcome solubility challenges associated with this compound. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during your experiments.
Understanding the Core Challenges
This compound is the salt form of a weak base, 1-(3-methylphenyl)piperazine, which has a predicted pKa of approximately 9.05.[1] This structure presents three primary challenges to achieving and maintaining solubility:
-
pH-Dependent Solubility: As a salt of a weak base, the compound's solubility is highly dependent on the pH of the medium. It is significantly more soluble in acidic conditions where the piperazine nitrogens are fully protonated. As the pH increases towards the pKa, the compound begins to deprotonate, converting to the less soluble free base form, which can lead to precipitation.[2][3]
-
Common Ion Effect: Being a dihydrochloride salt, its solubility can be suppressed by the presence of other chloride ions in the solution (e.g., from sodium chloride in buffers like PBS).[4] This addition of a "common ion" shifts the dissolution equilibrium, favoring the solid, undissolved state.[2][4]
-
Hydrate Stability: The compound exists as a hydrate, meaning water molecules are incorporated into its crystal structure. The hydration state can be sensitive to temperature and humidity, and different hydrated or anhydrous forms can have different solubilities and dissolution rates.[5][6][7] Understanding and controlling the solid form is crucial for reproducible results.[8]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered in the lab in a practical question-and-answer format.
Q1: I'm trying to make a stock solution in pure water, but it's cloudy or a precipitate forms over time. What is happening?
A1: This is a common issue stemming from the fact that even purified water can have a pH that is not sufficiently acidic to maintain the full protonation of the dihydrochloride salt. The dissolution of the salt itself can alter the local pH.
-
Causality: The cloudiness or precipitate is likely the free base form of 1-(3-methylphenyl)piperazine. To ensure complete dissolution and stability, the pH of the solvent must be kept well below the pKa of the compound. For a dihydrochloride salt, a pH of 2-4 is often a safe starting point.
-
Immediate Solution: Acidify your water before adding the compound. A simple and effective approach is to use 0.01 M to 0.1 M hydrochloric acid (HCl) as your solvent. This ensures an acidic environment and leverages the common ion effect to stabilize the salt form initially, though at very high concentrations the common ion effect can also suppress solubility.[2]
Q2: My compound dissolved perfectly in my acidic stock solution, but it crashed out immediately when I diluted it into a physiological buffer like PBS (pH 7.4). Why?
A2: This is a classic example of both pH-dependent solubility and the common ion effect working against you.
-
Causality:
-
pH Shift: PBS has a pH of ~7.4, which is close to the pKa of your compound's conjugate acid. At this pH, the equilibrium shifts significantly towards the un-ionized, poorly soluble free base, causing it to precipitate.
-
Common Ion Effect: PBS contains a high concentration of sodium chloride (typically ~137 mM). The chloride ions from the NaCl further suppress the solubility of your dihydrochloride salt, exacerbating the precipitation issue.[4]
-
-
Troubleshooting Workflow:
Q3: What are the best starting solvents or co-solvents to try for this compound?
A3: The choice depends on the application. For initial in vitro screens, organic co-solvents are common. For formulations intended for in vivo use, biocompatibility is key.
-
Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the nonpolar regions of the drug molecule (the methylphenyl group).
-
Recommended Screening Solvents:
-
DMSO (Dimethyl sulfoxide): Excellent solubilizing power, but can have cellular effects. Typically used to prepare high-concentration stock solutions that are then diluted.
-
Ethanol: A common, biocompatible co-solvent.
-
Propylene Glycol (PG) or Polyethylene Glycol (PEG 400): Frequently used in pharmaceutical formulations for their solubilizing and stabilizing properties. [9]* Screening Strategy: A systematic approach is best. Prepare a matrix of solutions with varying percentages of co-solvent (e.g., 5%, 10%, 20%) in an appropriate aqueous buffer and determine the solubility in each.
-
Q4: Simple methods aren't working for my required concentration. What advanced formulation strategies should I consider?
A4: When pH control and co-solvents are insufficient, more advanced formulation techniques are necessary. These methods aim to either alter the fundamental properties of the drug or create a favorable microenvironment for it. [10][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic (methylphenyl) part of your molecule, forming an inclusion complex that has significantly higher aqueous solubility. [9][12]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion in the gastrointestinal tract, facilitating absorption. [10][13]* Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state. The amorphous form has higher free energy and thus higher apparent solubility and a faster dissolution rate than the stable crystalline form. [14][15]This is a powerful but complex technique often requiring specialized equipment like spray dryers. [10] Q5: How do I know what solid form I have, and why is the "hydrate" designation important?
A5: The solid form of a drug substance dictates its physical properties, including solubility. [8]The hydrate form can behave differently from an anhydrous or other solvated form.
-
Causality: Water molecules in a hydrate's crystal lattice contribute to its stability. The energy required to break this lattice during dissolution is different from that of an anhydrous form, leading to different solubility values. Furthermore, hydrates can undergo dehydration or phase transitions upon heating or changes in humidity, potentially altering solubility over time. [5][6][16]* Essential Characterization Techniques:
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure. It is the definitive method for identifying the specific polymorph and hydrate form. [7] * Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is used to quantify the amount of water in a hydrate by observing the mass loss upon heating. [7] * Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can detect melting points, dehydration events, and transitions between different solid forms. [7]
-
Key Physicochemical Data
The following table summarizes the key properties of the compound, which are essential for designing effective solubilization strategies.
| Parameter | 1-(3-methylphenyl)piperazine (Free Base) | 1-(3-methylphenyl)piperazine dihydrochloride |
| Molecular Formula | C₁₁H₁₆N₂ [1] | C₁₁H₁₆N₂·2HCl [17] |
| Molecular Weight | 176.26 g/mol [1] | 249.18 g/mol [17] |
| Appearance | Viscous Liquid [1] | White to almost white powder/crystal [18] |
| Predicted pKa | 9.05 ± 0.10 [1] | N/A (This is the salt of the base) |
| Melting Point | 125-128 °C [1] | 195-202 °C (for the hydrate) [18] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound. [19]
-
Preparation: Add an excess amount of this compound to a series of vials containing your chosen solvents (e.g., water, pH-adjusted buffers, co-solvent mixtures). "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results. [20]5. Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. [21]6. Reporting: Express the solubility in mg/mL or mM at the specified temperature and pH.
Protocol 2: pH-Solubility Profiling
This protocol helps to map the compound's solubility across a range of pH values, which is critical for predicting its behavior in different environments.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). Use buffers with low or no chloride content where possible to isolate the effect of pH (e.g., phosphate, acetate, or citrate buffers).
-
Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the measured final pH of each solution. The resulting curve will show a high-solubility plateau at low pH, followed by a sharp decrease as the pH approaches the pKa.
| pH of Medium | Expected Solubility Behavior | Rationale |
| 1.0 - 4.0 | High and relatively constant | The compound is fully protonated (divalent cation). |
| 4.0 - 8.0 | Decreasing solubility | The compound begins to deprotonate, forming the less soluble monovalent cation and then the neutral free base. |
| > 8.0 | Low (intrinsic solubility of free base) | The compound is predominantly in its neutral, poorly soluble free base form. |
Visualizing Mechanisms and Workflows
The Common Ion Effect
The diagram below illustrates how the presence of excess chloride ions in solution can suppress the dissolution of 1-(3-methylphenyl)piperazine dihydrochloride.
Workflow for Selecting a Solubility Enhancement Strategy
This workflow provides a structured approach, from basic to advanced techniques, for developing a suitable formulation.
References
Sources
- 1. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Solid-State Characterization of Spironolactone 1/3 Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solitekpharma.com [solitekpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 14. mdpi.com [mdpi.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Effect of Hydration-State Variability on the Solid-State Characterization of a Pharmaceutical Non-Stoichiometric Hydrate [bioforumconf.com]
- 17. GSRS [gsrs.ncats.nih.gov]
- 18. This compound | 13078-13-2 [amp.chemicalbook.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. solubility experimental methods.pptx [slideshare.net]
Validation & Comparative
A Comparative Analysis of 1-(3-methylphenyl)piperazine and mCPP for 5-HT Receptor Affinity: A Guide for Researchers
In the landscape of serotonergic research, the nuanced interactions between ligands and the diverse family of 5-hydroxytryptamine (5-HT) receptors are of paramount importance for the development of novel therapeutics. Among the vast array of chemical scaffolds investigated, phenylpiperazines have emerged as a privileged structure, demonstrating significant affinity for various 5-HT receptor subtypes. This guide provides an in-depth, objective comparison of two such analogs: 1-(3-methylphenyl)piperazine and the more extensively characterized meta-chlorophenylpiperazine (mCPP).
This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of their respective 5-HT receptor binding profiles, functional activities, and the experimental methodologies used to elucidate these properties. By synthesizing available data and providing field-proven insights, this guide aims to facilitate informed decisions in the selection and application of these compounds in serotonergic research.
Unveiling the Phenylpiperazine Scaffold: An Introduction to the Comparators
Both 1-(3-methylphenyl)piperazine and mCPP belong to the phenylpiperazine class of compounds, which are recognized for their broad-spectrum activity at serotonin receptors.[1] The subtle yet significant structural distinction—a methyl group versus a chlorine atom at the meta position of the phenyl ring—gives rise to distinct pharmacological profiles. mCPP, in particular, has been widely utilized as a pharmacological tool to probe 5-HT receptor function in both preclinical and clinical settings.[2][3] Understanding the comparative affinities of these two molecules is crucial for dissecting the specific roles of different 5-HT receptor subtypes in physiological and pathological processes.
Comparative Analysis of 5-HT Receptor Binding Affinities
The affinity of a ligand for its receptor, typically quantified by the inhibition constant (Kᵢ), is a critical determinant of its potency and potential selectivity. While extensive binding data is available for mCPP, a comprehensive profile for 1-(3-methylphenyl)piperazine is less prevalent in publicly accessible scientific literature. The following table summarizes the available Kᵢ values for mCPP at various human 5-HT receptor subtypes.
| 5-HT Receptor Subtype | mCPP Kᵢ (nM) | 1-(3-methylphenyl)piperazine Kᵢ (nM) |
| 5-HT₁ₐ | 288[4] | Data Not Available |
| 5-HT₁ₑ | 132[4] | Data Not Available |
| 5-HT₁ₒ | 282[4] | Data Not Available |
| 5-HT₂ₐ | 269[4] | Data Not Available |
| 5-HT₂ₒ | 3.4 - 62[4][5] | Data Not Available |
| 5-HT₂ₒ | 28.8[5] | Data Not Available |
| 5-HT₃ | >1000 | Data Not Available |
| 5-HT₆ | >1000 | Data Not Available |
| 5-HT₇ | >1000 | Data Not Available |
Note: The lack of comprehensive, publicly available binding data for 1-(3-methylphenyl)piperazine presents a significant limitation in performing a direct, quantitative comparison. The data for mCPP is compiled from various sources and experimental conditions, which may contribute to variability.
Interpreting the Data: A Deeper Look at mCPP's Profile
The available data reveals that mCPP exhibits a promiscuous binding profile, with notable affinity for the 5-HT₁ and 5-HT₂ receptor families.[4] Its particularly high affinity for the 5-HT₂ₒ receptor subtype is a defining characteristic.[5] This interaction is believed to mediate many of its physiological and behavioral effects. The structural similarity of 1-(3-methylphenyl)piperazine suggests that it may also interact with these receptors, although the substitution of a chloro group with a methyl group would likely alter the electronic and steric properties, thereby influencing binding affinities. Arylpiperazine derivatives are known to be a versatile class of compounds with a wide range of activities at serotonin receptors.[5]
Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
To ensure the scientific integrity of binding affinity data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the human 5-HT₁ₐ receptor, a common target for phenylpiperazine derivatives.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., 1-(3-methylphenyl)piperazine or mCPP) for the human 5-HT₁ₐ receptor using [³H]-8-OH-DPAT as the radioligand.
Materials:
-
HEK-293 cells stably expressing the human 5-HT₁ₐ receptor
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)
-
[³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Test compounds (1-(3-methylphenyl)piperazine, mCPP)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the human 5-HT₁ₐ receptor to confluency.
-
Harvest the cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-8-OH-DPAT (final concentration ~1 nM), and cell membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-8-OH-DPAT, non-specific binding control (10 µM serotonin), and cell membrane preparation.
-
Competition Binding: Assay buffer, [³H]-8-OH-DPAT, varying concentrations of the test compound, and cell membrane preparation.
-
-
Incubate the plates at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Causality Behind Experimental Choices: The use of a stable cell line expressing a single receptor subtype ensures that the observed binding is specific to the target of interest. [³H]-8-OH-DPAT is a well-characterized, high-affinity agonist radioligand for the 5-HT₁ₐ receptor. The inclusion of a non-specific binding control is crucial to account for the binding of the radioligand to non-receptor components. The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC₅₀ value to the more universally applicable Kᵢ value.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity and Signaling Pathways
Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—is critical to its pharmacological effect. mCPP generally behaves as an agonist at most serotonin receptors it binds to.[3] However, its activity can be complex, exhibiting partial agonism at some subtypes and even antagonism at others. For instance, while it is a partial agonist at 5-HT₂ₐ and 5-HT₂ₒ receptors, it acts as an antagonist at the 5-HT₂ₑ receptor.
The 5-HT₂ receptor subfamily, including the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ subtypes, primarily couple to Gq/11 G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Signaling Pathway Diagram:
Caption: Gq/11 signaling pathway for 5-HT₂ receptors.
Conclusion and Future Directions
This guide provides a comparative overview of 1-(3-methylphenyl)piperazine and mCPP, with a focus on their 5-HT receptor affinities. While mCPP is a well-characterized tool compound with a broad but defined binding profile, a significant knowledge gap exists for 1-(3-methylphenyl)piperazine. The lack of comprehensive binding data for this compound underscores the need for further investigation to fully elucidate its pharmacological profile.
For researchers in drug discovery and development, this comparison highlights the importance of thorough characterization of even closely related analogs. The provided experimental protocol for radioligand binding assays serves as a foundational method for such investigations. Future studies should aim to generate a complete binding profile for 1-(3-methylphenyl)piperazine at all major 5-HT receptor subtypes. This will not only allow for a more direct and meaningful comparison with mCPP but also potentially uncover novel selective ligands that can serve as valuable tools for dissecting the complexities of the serotonergic system.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Babu, R., & Kumar, S. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1436-1443.
- Dalton, J. A., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Toxicology, 36(2), 390-403.
- Giannaccini, G., et al. (1999). Distribution and characterization of [3H]mesulergine binding in human brain postmortem. European Neuropsychopharmacology, 10(1), 21-26.
- Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392.
- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
- Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.
- Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.
- Katsel, P., et al. (2007). Gene expression in the prefrontal cortex in schizophrenia: a comparative study of the NIMH and Stanley consortium collections. Pharmacogenomics, 8(11), 1541-1558.
- Lowney, L. I., et al. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 16(1), 25-29.
- Machado, A., Tejera, E., & Rebelo, I. (2009). Influence of arylpiperazines aromatic structure over differential affinity for 5-HT1A and 5-HT2A receptors. Journal of Biomedicine and Biotechnology, 2009, 680326.
-
Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]
- Mlinar, B., & Corradetti, R. (1994). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European Journal of Pharmacology, 252(2), 199-205.
- Murphy, D. L., et al. (1998). Serotonin and anxiety.
- Palvimaki, E. P., et al. (1996). The 5-HT1A receptor agonist, 8-OH-DPAT, and the 5-HT1A/1B receptor agonist, eltoprazine, have different effects on the firing rate of dorsal raphe 5-HT neurones in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(4), 361-368.
- Penington, N. J., & Kelly, J. S. (1990). Serotonin receptor activation in the rat dorsal raphe nucleus in vitro. Journal of Physiology, 429, 443-457.
- Peroutka, S. J. (1994). 5-Hydroxytryptamine receptor interactions of a series of 1-arylpiperazine derivatives. Journal of Neurochemistry, 63(6), 2097-2104.
- Pucadyil, T. J., & Chattopadhyay, A. (2006). The serotonin1A receptor: a G-protein-coupled receptor that is a focus of drug discovery. Expert Opinion on Therapeutic Targets, 10(2), 263-281.
- Roth, B. L., et al. (1994). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1403-1410.
- Roth, B. L., et al. (1998). Insights into the structure and function of 5-HT2 family serotonin receptors reveal novel strategies for therapeutic drug development.
- Salmi, P., & Ahlenius, S. (2000). Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia. European Journal of Pharmacology, 388(2), 159-164.
- Sanchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology, 19(4), 467-489.
- Thomas, D. R., et al. (1998). Identification of a novel high-affinity 5-HT7 receptor ligand. British Journal of Pharmacology, 124(6), 1300-1306.
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Zifa, E., & Fillion, G. (1992). 5-Hydroxytryptamine receptors. Pharmacological Reviews, 44(3), 401-458.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Assessment of 1-(3-methylphenyl)piperazine: Cross-Validation of Behavioral Effects in Rodent Models
For researchers, scientists, and drug development professionals, the translation of preclinical findings into clinical efficacy is the cornerstone of successful therapeutic development. This guide provides an in-depth comparative framework for the cross-validation of the behavioral effects of 1-(3-methylphenyl)piperazine (m-MPP) across different animal models. While direct and comprehensive comparative studies on m-MPP are nascent, this document synthesizes the known neuropharmacological profile of the broader phenylpiperazine class to establish a robust predictive model for its anxiolytic, anxiogenic, and antidepressant-like potential. By detailing validated experimental protocols and exploring the underlying neurobiological mechanisms, this guide serves as a critical resource for designing and interpreting preclinical studies of m-MPP and related compounds.
Introduction to 1-(3-methylphenyl)piperazine and the Phenylpiperazine Class
The piperazine moiety is a prevalent scaffold in centrally acting drugs, valued for its ability to influence the physicochemical properties of a molecule and to orient pharmacophoric groups for optimal target engagement.[1] Phenylpiperazines, a major subclass, are recognized for their diverse interactions with neurotransmitter systems, most notably the serotonin (5-HT) receptors.[2] The specific behavioral profile of a phenylpiperazine derivative is largely dictated by its affinity and efficacy at various 5-HT receptor subtypes, particularly 5-HT1A, 5-HT2A, and 5-HT2C receptors.[3][4]
1-(3-methylphenyl)piperazine (m-MPP) is a phenylpiperazine derivative with a methyl group at the meta position of the phenyl ring. While detailed behavioral data for m-MPP is limited, its structural similarity to other well-characterized phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), allows for informed predictions of its potential effects. These analogs are known to act as agonists at multiple serotonin receptors, and their behavioral profiles have been extensively studied.[5][6]
The Dichotomous Role of Serotonin Receptors in Anxiety and Depression
The anxiolytic or anxiogenic, and antidepressant or depressogenic, effects of phenylpiperazines are critically dependent on their interaction with specific 5-HT receptor subtypes.
-
5-HT1A Receptors: Activation of 5-HT1A receptors is generally associated with anxiolytic and antidepressant effects.[7][8]
-
5-HT2A Receptors: The role of 5-HT2A receptors is more complex, with antagonists often exhibiting antipsychotic and antidepressant properties.[3]
-
5-HT2C Receptors: Agonism at 5-HT2C receptors is frequently linked to anxiogenic-like behaviors in animal models.[9]
Therefore, the ratio of a compound's activity at these different receptors will ultimately determine its behavioral outcome.
Cross-Validation in Animal Models of Anxiety: The Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents, capitalizing on their natural aversion to open and elevated spaces.[4] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.
Comparative Effects of Phenylpiperazine Analogs in the EPM
Studies on m-CPP, a close structural analog of m-MPP, have consistently demonstrated anxiogenic-like effects in both rats and mice. Administration of m-CPP has been shown to dose-dependently decrease the exploration of the open arms of the EPM.[9] This effect is primarily mediated by the activation of 5-HT2C receptors.[9]
Table 1: Predicted Comparative Effects of m-MPP in the Elevated Plus-Maze
| Animal Model | Predicted Effect of m-MPP (based on m-CPP data) | Key Behavioral Parameters |
| Rat | Potential for anxiogenic-like effects | Decreased time spent in open arms, Decreased number of entries into open arms |
| Mouse | Potential for anxiogenic-like effects | Decreased time spent in open arms, Decreased number of entries into open arms |
It is crucial to note that these are predictions based on the activity of a related compound. The methyl-substitution in m-MPP compared to the chloro-substitution in m-CPP could alter its receptor affinity profile, potentially leading to a different behavioral outcome. Direct experimental validation is essential.
Experimental Protocol: Elevated Plus-Maze
A standardized protocol for the EPM is critical for reproducible results.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Animals should be habituated to the testing room for at least 60 minutes prior to the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess for general locomotor effects).
-
Experimental Workflow: Elevated Plus-Maze
Cross-Validation in Animal Models of Depression: The Forced Swim Test (FST)
The Forced Swim Test is a widely used screening tool for assessing antidepressant-like activity in rodents.[10] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Comparative Effects of Phenylpiperazine Analogs in the FST
The effects of phenylpiperazines in the FST are also dependent on their specific receptor profiles. For instance, TFMPP, another analog, has shown activity in the behavioral despair test in mice, suggesting potential antidepressant-like effects that may be mediated through 5-HT1B receptors.[2] Conversely, compounds with predominant 5-HT2C agonist activity might not show antidepressant-like effects or could even have pro-depressive actions.
Table 2: Predicted Comparative Effects of m-MPP in the Forced Swim Test
| Animal Model | Predicted Effect of m-MPP | Key Behavioral Parameters |
| Rat | Dependent on 5-HT1A/5-HT2C activity ratio | Immobility time, Climbing time, Swimming time |
| Mouse | Dependent on 5-HT1A/5-HT2C activity ratio | Immobility time |
The behavioral response in the FST can differ between rats and mice. Rats exhibit distinct behaviors of swimming and climbing, which can be differentially affected by various classes of antidepressants. Mice, on the other hand, are primarily assessed for their total immobility time.
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent glass cylinder filled with water.
-
Acclimation: Animals should be habituated to the testing room.
-
Procedure:
-
Place the animal gently into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
The first 2 minutes are often considered a habituation period and are not scored.
-
Record the duration of immobility during the final 4 minutes of the test.
-
-
Parameters Measured:
-
Mice: Total duration of immobility.
-
Rats: Duration of immobility, swimming, and climbing.
-
Experimental Workflow: Forced Swim Test
Proposed Signaling Pathways
The behavioral effects of m-MPP are hypothesized to be mediated through its interaction with key serotonin receptors, which in turn modulate downstream signaling cascades within neurons.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of 1-(3-methylphenyl)piperazine. Based on the extensive literature on related phenylpiperazine compounds, it is hypothesized that m-MPP's behavioral profile will be contingent on its relative affinities and efficacies at 5-HT1A and 5-HT2C receptors. A higher affinity for 5-HT1A receptors may predict anxiolytic and antidepressant-like effects, whereas a stronger interaction with 5-HT2C receptors could lead to anxiogenic outcomes.
Crucially, this guide underscores the necessity for direct experimental investigation of m-MPP in validated rodent models of anxiety and depression. The detailed protocols and comparative data presented herein are intended to facilitate the design of such studies. Future research should focus on:
-
Receptor binding assays: To determine the precise affinity profile of m-MPP at a range of serotonin and other CNS receptors.
-
Dose-response studies: To characterize the behavioral effects of m-MPP across a range of doses in both rats and mice.
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of m-MPP in different species, which can influence behavioral outcomes.
By systematically addressing these research questions, the scientific community can elucidate the therapeutic potential of 1-(3-methylphenyl)piperazine and advance the development of novel treatments for psychiatric disorders.
References
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
- Mephedrone. Wikipedia.
- Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed.
- Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP)
- Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed.
- A process for preparing 1-methyl-3-phenylpiperazine.
- (PDF) Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.
- Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice | Request PDF.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- 1-(3-Methylphenyl)piperazine = 97.5 HPLC 41186-03-2. Sigma-Aldrich.
- The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
- MRL - Piperazine Summary Report (3). European Medicines Agency.
- Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models. PubMed Central.
- MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed.
- Piperazine derivatives as dangerous abused compounds.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxyl
- Some pharmacological properties of piperazine. PubMed.
- The medicinal chemistry of piperazines: A review | Request PDF.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF.
- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central.
- Behavioral effects of phenylpiperidine narcotic antagonists. PubMed.
- 1-[(3-methylphenyl)sulfonyl]piperazine | SCBT. Santa Cruz Biotechnology.
- Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. ScienceDirect.
- View of Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl). scifore-library.com.
- Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI.
- Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI.
- Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
A Comparative Guide to Replicating the Anxiogenic Effects of 1-(3-methylphenyl)piperazine (m-MPP)
<_ _>
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to replicate and validate the anxiogenic (anxiety-producing) effects of 1-(3-methylphenyl)piperazine, commonly known as m-MPP. By synthesizing established protocols with insights into experimental causality, this document serves as a practical tool for designing robust and reproducible preclinical anxiety studies.
Introduction: The Significance of m-MPP and Replication in Neuroscience
1-(3-methylphenyl)piperazine (m-MPP) is a psychoactive compound belonging to the phenylpiperazine class. It is primarily recognized for its interaction with the serotonergic system, which plays a crucial role in mood and anxiety regulation. Early findings identified m-MPP as a metabolite of some antidepressant drugs, yet it paradoxically exhibited anxiety-producing effects in preclinical models.
The replication of such findings is a cornerstone of scientific integrity. It validates initial discoveries, clarifies the compound's pharmacological profile, and ensures that subsequent research is built on a solid foundation. This guide offers a structured approach to not only replicate the anxiogenic effects of m-MPP but also to compare its behavioral signature against well-characterized anxiogenic and anxiolytic compounds.
Proposed Mechanism of Action: m-MPP's Interaction with the Serotonergic System
The anxiogenic effects of m-MPP are largely attributed to its complex interactions with serotonin (5-HT) receptors. While it has a broad receptor binding profile, its action at 5-HT1A and 5-HT2A/2C receptors is of particular interest in the context of anxiety. It is hypothesized that m-MPP acts as an agonist at certain 5-HT receptor subtypes, leading to downstream signaling that culminates in an anxiogenic-like behavioral phenotype. Piperazine derivatives have been widely studied for their varied effects on the nervous system, with many, like m-MPP, showing significant activity at serotonin receptors.[1][2]
Caption: General experimental workflow for the replication study.
The EPM test is based on the rodent's natural aversion to open and elevated spaces. [3]Anxiogenic compounds decrease the proportion of time spent and entries into the open arms, while anxiolytics have the opposite effect. [4]
-
Apparatus: A plus-shaped maze elevated from the floor (approx. 50 cm), with two open arms and two enclosed arms. [5]* Procedure:
-
Habituate the animal to the testing room for at least 60 minutes. [6] 2. Administer the compound (m-MPP, FG-7142, Diazepam, or vehicle) and allow for a 30-minute absorption period.
-
Place the animal in the center of the maze, facing an open arm. [3] 4. Allow the animal to explore the maze for a 5-minute session. [3] 5. Record the session using an overhead video camera for later analysis.
-
Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues. [5]* Key Parameters to Measure:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
The OFT assesses anxiety-like behavior by measuring the animal's tendency to remain in the periphery of a novel arena (thigmotaxis) versus exploring the more anxiogenic central area. [7][8][9]
-
Apparatus: A square arena (e.g., 42 x 42 cm) with walls, typically made of a non-reflective material. [7]* Procedure:
-
Following drug administration and absorption, gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a 10-20 minute session. [8] 3. Record the session with an overhead video camera.
-
Clean the apparatus thoroughly between animals.
-
-
Key Parameters to Measure:
-
Time spent in the center zone vs. the periphery.
-
Distance traveled in the center zone.
-
Latency to enter the center zone.
-
Total distance traveled and velocity (as measures of overall locomotor activity).
-
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment. [10][11]Anxiogenic compounds are expected to decrease the time spent in the light compartment. [12]
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two. [10]* Procedure:
-
After the drug absorption period, place the animal in the center of the brightly lit compartment. [10] 2. Allow the animal to move freely between the two compartments for a 10-minute session. [13] 3. Use a video tracking system to record the animal's location and movements.
-
Clean the box between trials.
-
-
Key Parameters to Measure:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Data Analysis and Expected Outcomes
Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the different treatment groups. The experimenter should ideally be blinded to the treatment conditions to prevent bias. [14]
Table 1: Expected Outcomes of Behavioral Assays
| Compound | Expected Effect | Elevated Plus Maze (EPM) | Open Field Test (OFT) | Light-Dark Box (LDB) |
| Vehicle | No effect | Baseline exploration | Baseline exploration | Baseline exploration |
| m-MPP | Anxiogenic | ↓ Time in open arms↓ Open arm entries | ↓ Time in center↑ Thigmotaxis | ↓ Time in light chamber↓ Transitions |
| FG-7142 | Anxiogenic | ↓ Time in open arms↓ Open arm entries | ↓ Time in center↑ Thigmotaxis | ↓ Time in light chamber↓ Transitions |
| Diazepam | Anxiolytic | ↑ Time in open arms↑ Open arm entries | ↑ Time in center↓ Thigmotaxis | ↑ Time in light chamber↑ Transitions |
Arrow symbols (↑, ↓) indicate the expected direction of change relative to the vehicle control group.
Troubleshooting and Scientific Integrity
-
Variability: Behavioral research is susceptible to variability. Ensure that environmental conditions such as lighting (e.g., ~100 lux for EPM), noise, and time of day are kept consistent across all test subjects. [5]* Locomotor Effects: It is crucial to distinguish between anxiogenic effects and general changes in motor activity. A significant decrease in total distance traveled in the EPM or OFT may indicate a sedative effect of the compound, which could confound the interpretation of anxiety-related measures.
-
Prior Test Experience: An animal's prior experience in a behavioral test can influence its performance upon re-exposure. [15]For this reason, each animal should ideally be used in only one behavioral test, or a sufficient washout period should be implemented between tests.
-
Self-Validation: The inclusion of both positive (FG-7142) and negative (Diazepam) controls is a critical component of a self-validating experimental design. If these controls do not produce their expected effects, it may indicate a problem with the experimental protocol, animal cohort, or compound formulation.
Conclusion
Replicating the anxiogenic effects of 1-(3-methylphenyl)piperazine is a valuable endeavor for understanding its neuropharmacological profile. By employing a rigorous experimental design that includes well-defined protocols, appropriate animal models, and a comparative approach with known anxiogenic and anxiolytic compounds, researchers can generate reliable and reproducible data. This guide provides the necessary framework to conduct such a study with a high degree of scientific integrity, ultimately contributing to the broader understanding of anxiety and the development of novel therapeutics.
References
-
JoVE. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. [Link]
-
PubMed. (n.d.). The anxiogenic beta-carboline FG 7142 selectively increases dopamine release in rat prefrontal cortex as measured by microdialysis. [Link]
-
PubMed. (n.d.). Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience. [Link]
-
protocols.io. (2024). Light-dark box test for mice. [Link]
-
Gad, S.C. (n.d.). Gad Vehicles Database. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
PubMed. (n.d.). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. [Link]
-
NIH. (n.d.). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. [Link]
-
MDPI. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]
-
PubMed. (n.d.). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. [Link]
-
PubMed. (n.d.). The anxiogenic beta-carboline FG-7142 inhibits locomotor exploration similarly in postweanling and adult rats. [Link]
-
PubMed. (n.d.). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]
-
protocols.io. (2024). Open field test for mice. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. [Link]
-
ResearchGate. (n.d.). Anxiolytic effect of diazepam in the elevated plus maze. [Link]
-
PubMed. (n.d.). The mouse light/dark box test. [Link]
-
ResearchGate. (n.d.). The parkinsonian toxin MPTP: Action and mechanism. [Link]
-
Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. [Link]
-
NIH. (n.d.). MPTP-Induced Parkinsonian Syndrome. [Link]
-
Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]
-
Figshare. (2023). Effects of FG 7142, a putative anxiogenic, on response and preference in an anxiolytic-sensitive conflict schedule. [Link]
-
Frontiers. (2019). Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze. [Link]
-
ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. [Link]
-
PMC. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. [Link]
-
arXiv. (2025). Purer than pure: how purity reshapes the upstream materiality of the semiconductor industry. [Link]
-
PubMed. (n.d.). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. [Link]
-
Maze Engineers. (n.d.). Elevated Plus Maze. [Link]
-
bioRxiv. (2024). Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish. [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]
-
MMPC.org. (2024). Light-Dark Test. [Link]
-
SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]
-
PubMed. (n.d.). [Assessment of anxiolytics (2)--An elevated plus-maze test]. [Link]
-
Wikipedia. (n.d.). Parkinson's disease. [Link]
-
PubMed. (n.d.). Mechanism of the Neurotoxicity of MPTP. An Update. [Link]
-
MDPI. (n.d.). Immune Dysregulation and Cytokine Profiling in Acute Mycoplasma pneumoniae Pneumonia. [Link]
-
YouTube. (2017). Open Field Test: A Measure of Anxiety. [Link]
-
Conduct Science. (2018). The Light Dark Box Test. [Link]
-
PMC. (2012). An anxiogenic drug, FG 7142, induced an increase in mRNA of Btg2 and Adamts1 in the hippocampus of adult mice. [Link]
-
Ingenta Connect. (n.d.). FG7142 combined with restraint stress induces anxiogenic-like eff.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open field test for mice [protocols.io]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. mmpc.org [mmpc.org]
- 14. protocols.io [protocols.io]
- 15. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Analysis of Phenylpiperazine Analog Stability
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a critical step in the journey from discovery to clinical application. The phenylpiperazine scaffold, a ubiquitous feature in a multitude of centrally acting agents, presents a fascinating case study in how subtle structural modifications can dramatically influence metabolic stability. This guide provides an in-depth comparative analysis of the metabolic stability of phenylpiperazine analogs, grounded in experimental data, to empower informed decision-making in drug design and development.
The inherent stability of a molecule in the face of metabolic enzymes dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For phenylpiperazine-containing compounds, the metabolic landscape is primarily shaped by the activity of cytochrome P450 (CYP) enzymes, with major contributions from CYP3A4 and CYP2D6, and to a lesser extent, CYP1A2.[1][2] The principal metabolic pathways include N-dealkylation of the piperazine ring and aromatic hydroxylation of the phenyl ring.[1][3] Understanding how structural variations across a series of analogs steer metabolism down these different avenues is paramount for optimizing drug candidates.
The Metabolic Gauntlet: Key Pathways and Influencing Factors
The metabolic journey of a phenylpiperazine analog is a complex interplay between its chemical structure and the enzymatic machinery of the liver. The two primary sites of metabolic attack are the piperazine ring and the phenyl ring.
1. N-Dealkylation: This process, often mediated by CYP3A4, involves the removal of substituents from the nitrogen atoms of the piperazine ring.[1] The resulting metabolites, 1-aryl-piperazines, can themselves be pharmacologically active, contributing to the overall therapeutic or side-effect profile of the parent drug.[1]
2. Aromatic Hydroxylation: Primarily carried out by CYP2D6, this pathway introduces a hydroxyl group onto the phenyl ring.[3] The position of this hydroxylation is influenced by the existing substitution pattern on the ring. The resulting phenolic metabolites are often more water-soluble and readily excreted.
3. Other Pathways: While less common, other metabolic transformations such as piperazine ring degradation can also occur, leading to a diverse array of metabolites.[4]
The propensity of an analog to undergo these transformations is dictated by a variety of factors, including:
-
Electronic Effects of Phenyl Ring Substituents: Electron-donating groups can enhance the electron density of the aromatic ring, potentially making it more susceptible to oxidative metabolism. Conversely, electron-withdrawing groups can decrease electron density, sometimes leading to increased stability.[5]
-
Steric Hindrance: Bulky substituents on the phenyl or piperazine ring can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.
-
Lipophilicity: A compound's lipophilicity (its affinity for fatty environments) can influence its access to the active sites of membrane-bound CYP enzymes in the liver.
Comparative Metabolic Stability: A Data-Driven Analysis
To illustrate the impact of structural modifications on metabolic stability, we will examine experimental data from in vitro microsomal stability assays. In these assays, the disappearance of the parent compound is monitored over time in the presence of liver microsomes, which are rich in CYP enzymes. The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[6]
Case Study: Piperazin-1-ylpyridazine Derivatives
A study by Wouters et al. (2017) on a series of piperazin-1-ylpyridazine derivatives provides a clear example of how systematic structural changes can modulate metabolic stability.[7] The parent compound in this series exhibited a very short half-life in both mouse and human liver microsomes (MLM and HLM).
| Compound | Modification | MLM t½ (min) | HLM t½ (min) |
| 1 | Parent Compound | 2 | 3 |
| 7 | Methyl on RHS Benzene | 11 | 12 |
| 14 | Fluorine blocking on RHS Benzene | > 60 | - |
| 17 | Pyrazine instead of Pyridazine | < 2 | < 2 |
| 29 | Multiple Modifications | 113 | 105 |
Data adapted from Wouters et al., 2017.[7]
Analysis of Structure-Metabolism Relationships:
-
Impact of Aromatic Substitution: The introduction of a methyl group on the right-hand side (RHS) benzene ring (Compound 7) led to a modest increase in metabolic stability compared to the parent compound (Compound 1). A more significant improvement was observed with "fluorine-blocking" of the RHS benzene ring (Compound 14), which dramatically increased the half-life in mouse liver microsomes.[7] This highlights the strategy of blocking metabolically labile sites with atoms like fluorine that are less susceptible to oxidation.
-
Influence of the Heterocyclic Core: Replacing the pyridazine ring with a pyrazine ring (Compound 17) resulted in an 8-fold decrease in metabolic stability.[7] This demonstrates that the nature of the heterocyclic core can significantly impact the overall metabolic profile.
-
Synergistic Effects of Multiple Modifications: The most dramatic improvement in metabolic stability was achieved with Compound 29, which incorporated several strategic modifications, including fluorine-blocking, replacement of a benzene ring with a pyridine ring, and modification of the piperazine ring itself.[7] This resulted in a greater than 50-fold increase in half-life in both mouse and human liver microsomes.[7]
Experimental Protocols for Assessing Metabolic Stability
The data presented above is generated through standardized in vitro assays. Below are the fundamental protocols for the two most common assays used to determine metabolic stability.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability.
dot
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: A stock solution of the test compound is prepared in DMSO. Liver microsomes (from human or other species) are thawed and kept on ice. An NADPH regenerating system is prepared to ensure a continuous supply of the necessary cofactor for CYP enzyme activity.[8]
-
Incubation: The test compound is pre-incubated with the liver microsomes in a buffer at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.[8]
-
Sampling and Quenching: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes). The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, which also contains an internal standard for analytical normalization.[8]
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Interpretation: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
Hepatocyte Stability Assay
This assay provides a more comprehensive picture of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their cofactors.
dot
Caption: Workflow for a typical hepatocyte stability assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and resuspended in a suitable incubation medium.
-
Incubation: The hepatocyte suspension is incubated with the test compound at 37°C.
-
Sampling and Quenching: At designated time points, aliquots of the cell suspension are taken and the reaction is quenched with a cold organic solvent containing an internal standard.
-
Sample Processing: The samples are processed to separate the supernatant from the cell debris.
-
Analysis and Data Interpretation: The supernatant is analyzed by LC-MS/MS, and the metabolic stability parameters are calculated in a similar manner to the microsomal stability assay.
Conclusion: Designing for Metabolic Stability
The metabolic stability of phenylpiperazine analogs is a critical determinant of their therapeutic potential. A thorough understanding of the key metabolic pathways and the structural features that govern susceptibility to metabolism is essential for the rational design of new drug candidates. By employing a data-driven approach, leveraging comparative in vitro studies, and strategically modifying the phenylpiperazine scaffold, researchers can navigate the metabolic maze and develop compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success. The experimental protocols provided herein serve as a foundation for generating the crucial data needed to guide these design efforts.
References
-
Wouters, J., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1463-1469. Available from: [Link]
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115-128. Available from: [Link]
-
Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572-575. Available from: [Link]
-
Maurer, H. H., et al. (2004). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 28(7), 573-579. Available from: [Link]
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453. Available from: [Link]
-
Dossetter, A. G. (2010). A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Bioorganic & medicinal chemistry, 18(12), 4405-4414. Available from: [Link]
-
White, K. A., & Whitehead, T. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(4), 845-854. Available from: [Link]
-
MDPI. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available from: [Link]
-
Wikipedia. (2023). meta-Chlorophenylpiperazine. Available from: [Link]
-
Spadoni, G., et al. (2018). Metabolic Drug Interactions with Newer Antipsychotics: A Comparative Review. CNS drugs, 32(7), 633-656. Available from: [Link]
-
Macherone, A., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug metabolism and disposition, 40(11), 2185-2191. Available from: [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
-
MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Available from: [Link]
-
Pattison, G., & Taylor, R. J. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available from: [Link]
-
Machatha, S. G., et al. (2004). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & medicinal chemistry, 12(23), 6179-6190. Available from: [Link]
-
ResearchGate. (2016). The in vitro metabolic stability study of the selected compounds. Available from: [Link]
-
ResearchGate. (2019). Comparison of metabolic properties of fluorinated and chlorinated... Available from: [Link]
-
ResearchGate. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. Available from: [Link]
-
MDPI. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Available from: [Link]
-
PubMed. (1997). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. Available from: [Link]
-
PubMed. (1991). Piperazinylalkyl heterocycles as potential antipsychotic agents. Available from: [Link]
-
PubMed Central. (2016). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Available from: [Link]
-
ResearchGate. (2016). List of main metabolic pathways used to process commonly used antipsychotic drugs. Available from: [Link]
-
ResearchGate. (2015). Antipsychotic drug mechanisms: Links between therapeutic effects, metabolic side effects and the insulin signaling pathway. Available from: [Link]
-
ChEMBL. (n.d.). Discovery of N-Aryl Piperazines as Selective mGlu(5) Potentiators with Efficacy in a Rodent Model Predictive of Anti-Psychotic Activity. Available from: [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available from: [Link]
-
MDPI. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Available from: [Link]
-
PubMed Central. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Available from: [Link]
-
ResearchGate. (2021). Calculated intrinsic clearance (CL int ) of RMB005, -059 and 060 using... Available from: [Link]
-
PubMed Central. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Available from: [Link]
-
ResearchGate. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Available from: [Link]
-
YouTube. (2022). Quantitative Structure Activity Relationship - Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2014). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Available from: [Link]
-
ChemRxiv. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available from: [Link]
Sources
- 1. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
